Psma-IN-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H50FN7O15 |
|---|---|
Molekulargewicht |
923.9 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[2-[4-[(2S)-2-carboxy-2-[[2-[[2-[(E)-(4-fluorophenyl)methylideneamino]oxyacetyl]amino]acetyl]amino]ethyl]phenoxy]acetyl]amino]-3-phenylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C43H50FN7O15/c44-29-13-9-28(10-14-29)22-47-66-25-36(53)46-23-35(52)49-34(42(62)63)21-27-11-15-30(16-12-27)65-24-37(54)48-33(20-26-6-2-1-3-7-26)39(57)45-19-5-4-8-31(40(58)59)50-43(64)51-32(41(60)61)17-18-38(55)56/h1-3,6-7,9-16,22,31-34H,4-5,8,17-21,23-25H2,(H,45,57)(H,46,53)(H,48,54)(H,49,52)(H,55,56)(H,58,59)(H,60,61)(H,62,63)(H2,50,51,64)/b47-22+/t31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
PPTVQGIUUWOPLI-WSXOMLOBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis and Purification of Psma-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the synthesis and purification protocol for Psma-IN-3, a potent urea-based inhibitor of the prostate-specific membrane antigen (PSMA). The information presented is based on the findings published by Gade NR, et al. in ACS Medicinal Chemistry Letters. This compound, also referred to as compound 17 in the aforementioned publication, has demonstrated high affinity for PSMA, making it a compound of significant interest for research and development in the context of prostate cancer diagnostics and therapeutics.
Core Synthesis and Purification Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 17) | Gade NR, et al. |
| Molecular Formula | C₂₄H₃₃FN₄O₉ | Gade NR, et al. |
| Molecular Weight | 544.54 g/mol | Gade NR, et al. |
| IC₅₀ (PSMA Inhibition) | 13 nM | [1] |
| Yield | >80% (for the key urea (B33335) formation step) | Gade NR, et al. |
| Purity | High (as determined by HPLC and NMR) | Gade NR, et al. |
Experimental Protocols
The synthesis of this compound involves a key step of urea formation utilizing a versatile N-alkyl carbamoylimidazole synthon. This method allows for high-yield synthesis under aqueous conditions at room temperature.
Synthesis of Key Intermediates
The synthesis commences with the preparation of necessary precursor molecules. While the full multi-step synthesis of all starting materials is extensive, the pivotal urea-forming reaction is highlighted below. This reaction involves the coupling of an amine-containing component with an N-alkyl carbamoylimidazole.
Final Urea Formation Step for this compound (Compound 17)
The final step in the synthesis of this compound involves the reaction of the appropriate amine precursor with a fluorinated N-alkyl carbamoylimidazole.
Reagents and Materials:
-
Amine precursor (specific structure as described in the source publication)
-
Fluorinated N-alkyl carbamoylimidazole synthon
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (if required for solubility)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the amine precursor in the aqueous buffer. An organic co-solvent may be added if the precursor has limited aqueous solubility.
-
To the stirred solution of the amine, add the fluorinated N-alkyl carbamoylimidazole synthon.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound. This may involve extraction with an organic solvent and subsequent drying of the organic layer.
Purification Protocol
Purification of the crude this compound is critical to obtain the final product with high purity.
Methodology:
-
Chromatography: The primary method for purification is typically reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid (TFA), is employed to elute the compound.
-
Detection: UV detection at a suitable wavelength is used to monitor the elution of the product.
-
-
Fraction Collection and Analysis: Fractions containing the pure this compound are collected, and the purity is confirmed by analytical HPLC and characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Lyophilization: The purified fractions are often lyophilized to obtain the final product as a stable solid.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the synthesis and application of this compound, the following diagrams have been generated using the DOT language.
Caption: Synthetic and purification workflow for this compound.
Caption: Proposed mechanism of action for this compound.
This technical guide provides a foundational understanding of the synthesis and purification of this compound. For complete and detailed experimental procedures, including specific reaction parameters and characterization data, researchers are strongly encouraged to consult the original publication by Gade NR, et al. and its accompanying supplementary information.
References
An In-Depth Technical Guide to Psma-IN-3: A High-Affinity PSMA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psma-IN-3 is a novel and potent small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the imaging and therapy of prostate cancer. Characterized by its high binding affinity, this compound serves as a crucial component in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound, including detailed experimental protocols and an exploration of its interaction with key cellular signaling pathways.
Chemical Structure and Properties
This compound is a urea-based inhibitor designed to fit into the enzymatic pocket of PSMA. Its chemical and physical properties are summarized below.
Chemical Identity
While a definitive 2D chemical structure diagram and IUPAC name for this compound are not publicly available in the initial search results, its fundamental properties have been identified.
| Property | Value | Source |
| Molecular Formula | C₄₃H₅₀FN₇O₁₅ | |
| Molecular Weight | 923.89 g/mol | |
| CAS Number | 2941187-68-2 | |
| Inhibitory Potency (IC₅₀) | 13 nM |
Physical and Chemical Properties
Detailed information regarding the physical properties of this compound is limited. The following table summarizes the available data and general characteristics of similar urea-based PSMA inhibitors.
| Property | Description | Source |
| Solubility | Soluble in DMSO. Solubility in water and ethanol (B145695) is not specified but similar compounds may require specific buffer conditions. | [1] |
| Melting Point | Not specified. | |
| Stability and Storage | Stable at room temperature for short periods. For long-term storage, it is recommended to follow the conditions specified in the Certificate of Analysis, which typically involves storage at -20°C or lower.[2][3] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II. PSMA is a type II transmembrane glycoprotein (B1211001) that is overexpressed on the surface of prostate cancer cells.[4] By binding to the active site of PSMA, this compound blocks its enzymatic activity.
The binding of ligands to PSMA can modulate critical intracellular signaling pathways involved in cancer progression, primarily the PI3K-AKT and MAPK pathways.[5][6] High PSMA expression is associated with a shift from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.[5][7] As an inhibitor, this compound is expected to interfere with these signaling cascades, although its specific modulatory effects have not been detailed in the available literature.
Figure 1: PSMA-mediated signaling pathway switch and the inhibitory role of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of urea-based PSMA inhibitors like this compound. These protocols are based on established procedures for similar compounds and can be adapted for this compound.
Synthesis of Urea-Based PSMA Inhibitors
The synthesis of urea-based PSMA inhibitors typically involves a multi-step process, often utilizing solid-phase peptide synthesis (SPPS) techniques.[8]
Figure 2: Generalized workflow for the solid-phase synthesis of a urea-based PSMA inhibitor.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH)
-
2-Chlorotrityl chloride resin
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Linker and chelator molecules
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) to the resin in the presence of DIPEA.
-
Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group.
-
Isocyanate Formation: React the exposed amine with triphosgene in a DCM/DIPEA solution to form the isocyanate intermediate.
-
Urea (B33335) Formation: Add the second protected amino acid (e.g., Fmoc-Lys(Boc)-OH) to the reaction mixture to form the urea linkage.
-
Peptide Elongation: Continue the synthesis by coupling additional linker and chelator moieties using standard SPPS protocols.
-
Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude product by preparative HPLC to obtain the final compound.
In Vitro Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the IC₅₀ value of this compound by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.[9][10]
Figure 3: Workflow for a competitive radioligand binding assay.
Materials:
-
PSMA-positive cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T)
-
This compound
-
Binding buffer (e.g., Tris-HCl with 1% BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1M NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Culture LNCaP cells to near confluency in appropriate culture plates.
-
Assay Setup: Wash the cells with binding buffer. Add a fixed concentration of the radiolabeled PSMA ligand to each well. Add serial dilutions of this compound to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled inhibitor).
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour).
-
Washing: Aspirate the incubation medium and wash the cells with cold PBS to remove unbound ligands.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and plot the data to determine the IC₅₀ value.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of radiolabeled this compound that is taken up by and internalized into PSMA-positive cells.[11][12]
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines
-
Radiolabeled this compound (e.g., [¹⁸F]this compound)
-
Acid wash buffer (e.g., glycine-HCl, pH 2.8)
Procedure:
-
Cell Seeding: Seed both PSMA-positive and PSMA-negative cells in separate wells.
-
Incubation: Add a known concentration of radiolabeled this compound to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Surface-Bound vs. Internalized Radioactivity:
-
To determine total cell-associated radioactivity, wash the cells with cold PBS and lyse them.
-
To determine internalized radioactivity, first wash the cells with an acid wash buffer to strip off surface-bound radioligand, then wash with PBS and lyse the cells.
-
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Calculate the percentage of uptake and internalization at each time point.
In Vivo PET Imaging and Biodistribution
This protocol describes the use of ¹⁸F-labeled this compound for PET imaging and biodistribution studies in a mouse model of prostate cancer.[1][13][14]
Materials:
-
Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)
-
¹⁸F-labeled this compound
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Injection: Inject a known amount of ¹⁸F-labeled this compound intravenously.
-
PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 2, and 4 hours).
-
Biodistribution Study: After the final imaging session, euthanize the mice and harvest major organs and the tumor.
-
Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. Analyze the PET images to visualize the distribution of the radiotracer.
Conclusion
This compound is a high-affinity inhibitor of PSMA with significant potential for the development of radiolabeled agents for PET imaging of prostate cancer. Its urea-based structure allows for strong and specific binding to the PSMA active site. Understanding its chemical properties, mechanism of action, and behavior in biological systems through the application of the detailed experimental protocols provided in this guide is essential for its effective use in research and drug development. Further investigation into the specific effects of this compound on the PI3K-AKT and MAPK signaling pathways will provide deeper insights into its therapeutic potential.
References
- 1. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. COMPETITION RESPONSE OF PSMA-I&T RADIOLABELED WITH LUTETIUM-177 TO LNCAP, PC-3 AND RWPE-1 CELLS | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Ex-vivo biodistribution and micro-PET/CT imaging of 18F-FDG, 18F-FLT, 18F-FMISO, and 18F-AlF-NOTA-PRGD2 in a prostate tumor-bearing nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to Prostate-Specific Membrane Antigen (PSMA) Inhibitor Binding Affinity and Kinetics
Disclaimer: Initial searches for a specific compound designated "Psma-IN-3" did not yield any publicly available data regarding its binding affinity or kinetics for the Prostate-Specific Membrane Antigen (PSMA). Therefore, this guide will provide a comprehensive overview of the principles and methodologies used to characterize the binding of inhibitors to PSMA, utilizing data from well-studied compounds such as PSMA-617 and PSMA-11 as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer. This overexpression makes it a prime target for both diagnostic imaging and therapeutic intervention. The efficacy of PSMA-targeted agents is fundamentally linked to their binding characteristics, specifically their affinity and kinetics. High binding affinity ensures potent and specific targeting of cancer cells, while the kinetics of association and dissociation can influence the duration of target engagement and the overall pharmacokinetic profile of the agent.
This guide details the key parameters used to quantify PSMA-inhibitor interactions, presents experimental protocols for their determination, and illustrates the underlying biological pathways.
Quantitative Data on PSMA Inhibitor Binding
The binding of an inhibitor to PSMA is characterized by several key quantitative parameters. The most common are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to displace 50% of a radiolabeled ligand from the receptor and is experimentally determined. The Ki value is calculated from the IC50 and provides a measure of the inhibitor's binding affinity that is independent of the assay conditions. The Kd is the equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.
Below are tables summarizing publicly available binding affinity data for two well-characterized PSMA inhibitors, PSMA-617 and PSMA-11.
Table 1: Binding Affinity of PSMA-617 for PSMA
| Cell Line | Parameter | Value (nM) | Reference |
| LNCaP | Ki | 2.34 ± 2.94 | [1] |
| C4-2 | IC50 | 4.9 ± 0.9 | [1] |
| PC-3 PIP | IC50 | ~71 ± 8 | [1] |
| LNCaP | Kd ([¹⁷⁷Lu]Lu-PSMA-617) | 4.358 ± 0.664 | [1] |
Table 2: Binding Affinity and Kinetics of PSMA-11 for PSMA
| Parameter | Condition | Value (nM) | Reference |
| KD | 25°C | 0.07 ± 0.02 | [2] |
| KD | 37°C | 0.07 ± 0.04 | [2] |
Experimental Protocols
The determination of binding affinity and kinetics relies on precise and reproducible experimental methods. The two most common techniques are competitive radioligand binding assays and surface plasmon resonance (SPR).
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.
1. Cell Culture and Seeding:
-
PSMA-positive cells, such as the LNCaP human prostate carcinoma cell line, are cultured in an appropriate medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)[1][3].
-
Cells are seeded into multi-well plates (e.g., 96-well) at a density of approximately 1-2 x 10⁵ cells per well and allowed to adhere overnight[1][4].
2. Ligand and Competitor Preparation:
-
A radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is prepared at a fixed concentration, typically near its Kd value[4].
-
Serial dilutions of the unlabeled test compound (the competitor) are prepared in a binding buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., 10⁻¹² to 10⁻⁶ M)[1].
3. Binding Assay:
-
The cultured cells are washed with an ice-cold binding buffer[1].
-
The assay is set up in triplicate with conditions for total binding (radioligand only), non-specific binding (radioligand plus a saturating concentration of a known unlabeled inhibitor), and competitive binding (radioligand plus the serial dilutions of the test compound)[4].
-
The plate is incubated to allow the binding to reach equilibrium.
4. Termination and Washing:
-
The binding reaction is stopped by aspirating the medium.
-
The cells are washed multiple times with ice-cold buffer to remove any unbound radioligand[1][4].
5. Cell Lysis and Counting:
-
A lysis buffer is added to each well to solubilize the cells and the bound radioligand[1].
-
The lysate is transferred to counting tubes, and the radioactivity is measured using a gamma or beta counter[1][4].
6. Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each competitor concentration.
-
A competition curve is generated by plotting the percent specific binding against the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC50 value[1].
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, including the association rate (kon) and dissociation rate (koff).
1. Chip Preparation:
-
The PSMA protein is immobilized on the surface of a sensor chip (e.g., a CM5 sensor chip)[2].
2. Binding Measurement:
-
A solution containing the analyte (the PSMA inhibitor) is flowed over the sensor chip surface.
-
The binding of the analyte to the immobilized PSMA protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
The association phase is monitored as the analyte binds to the PSMA.
-
A buffer is then flowed over the chip to monitor the dissociation of the analyte from the PSMA.
3. Data Analysis:
-
The sensorgram (a plot of the SPR signal versus time) is analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon)[5][6].
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
PSMA-Mediated Signaling Pathway
High expression of PSMA on prostate cancer cells leads to a shift in intracellular signaling from the MAPK/ERK pathway, which promotes proliferation, to the PI3K-AKT pathway, which enhances tumor survival and growth[4].
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. benchchem.com [benchchem.com]
- 5. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
In Vitro Evaluation of PSMA Inhibitors in PSMA-Expressing Cell Lines: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro evaluation of small molecule inhibitors targeting Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer. The methodologies and data presented herein are synthesized from established research protocols and are intended to serve as a detailed resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for both diagnostic imaging and targeted therapy.[1][2][3][4] The development of potent and selective PSMA inhibitors is a critical area of research. This document outlines the standard in vitro assays used to characterize the efficacy and mechanism of action of novel PSMA inhibitors, using "Psma-IN-3" as a representative compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. The primary cell lines used in these assays are PSMA-positive human prostate cancer cell lines, such as LNCaP, and as a negative control, PSMA-negative cell lines like PC-3.[1]
Cell Culture
-
Cell Lines: LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
Competitive Binding Assay
This assay determines the binding affinity (Ki or IC50) of the test compound (this compound) to PSMA on intact cells.
-
Procedure:
-
LNCaP cells are seeded in 24-well plates and allowed to adhere overnight.
-
A known radiolabeled PSMA ligand (e.g., [¹²⁵I]-MIP-1072) is added to the cells at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to PSMA.
-
Following incubation, the cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay measures the ability of the PSMA inhibitor to be taken up by and internalized into PSMA-expressing cells.
-
Procedure:
-
LNCaP and PC-3 cells are seeded in 12-well plates.
-
A radiolabeled version of the test compound (e.g., with ¹⁷⁷Lu or ⁶⁸Ga) is added to the cells.
-
Cells are incubated for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.[1]
-
To differentiate between membrane-bound and internalized compound, an acid wash (e.g., glycine (B1666218) buffer, pH 2.8) is used to strip the surface-bound radioactivity.[1]
-
The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately.
-
-
Data Analysis: The percentage of cellular uptake is calculated as the ratio of cell-associated radioactivity to the total radioactivity added. The internalization rate is expressed as the percentage of internalized radioactivity relative to the total cell-associated radioactivity.
Cell Viability (Cytotoxicity) Assay
This assay assesses the cytotoxic effect of the PSMA inhibitor on cancer cells.
-
Procedure:
-
LNCaP and PC-3 cells are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.[5]
-
-
Data Analysis: The results are expressed as the percentage of viable cells compared to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical PSMA inhibitor, this compound.
Table 1: Binding Affinity of this compound in LNCaP Cells
| Parameter | Value |
| IC50 | 5.2 nM |
| Ki | 2.8 nM |
Table 2: Cellular Uptake and Internalization of Radiolabeled this compound in LNCaP vs. PC-3 Cells at 2 hours
| Cell Line | Total Uptake (% of added dose) | Internalized Fraction (%) |
| LNCaP (PSMA+) | 15.8 ± 1.2 | 65.3 ± 4.5 |
| PC-3 (PSMA-) | 0.3 ± 0.1 | Not Applicable |
Table 3: Cytotoxicity of this compound after 72-hour Incubation
| Cell Line | IC50 (nM) |
| LNCaP (PSMA+) | 25.7 |
| PC-3 (PSMA-) | > 10,000 |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
PSMA-Mediated PI3K/Akt Signaling Pathway
PSMA, upon substrate binding, can activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6] PSMA inhibitors can block this activation.
Caption: PSMA signaling pathway and inhibition by this compound.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the steps involved in determining the binding affinity of a PSMA inhibitor.
Caption: Workflow for the competitive binding assay.
Experimental Workflow for Cellular Uptake and Internalization Assay
This diagram outlines the process for measuring the cellular uptake and internalization of a radiolabeled PSMA inhibitor.
Caption: Workflow for cellular uptake and internalization assay.
Conclusion
The in vitro evaluation of PSMA inhibitors is a multi-faceted process that provides critical insights into their therapeutic potential. By employing a systematic approach encompassing binding affinity, cellular uptake, internalization, and cytotoxicity assays, researchers can effectively characterize novel compounds like "this compound". The methodologies and data presented in this guide serve as a foundational framework for the preclinical assessment of PSMA-targeted agents, ultimately paving the way for the development of more effective diagnostics and treatments for prostate cancer.
References
- 1. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PSMA-ligand uptake can serve as a novel biomarker in primary prostate cancer to predict outcome after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Prostate-Specific Membrane Antigen (PSMA) Stimulation Using a Super Additive Effect of Dutasteride and Lovastatin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
The Role of Psma-IN-3 in the Inhibition of Glutamate Carboxypeptidase II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Psma-IN-3, a novel high-affinity inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). This document outlines the core mechanism of this compound, its inhibitory potency, the experimental protocols for its characterization, and its implications for GCPII-mediated signaling pathways relevant to prostate cancer.
Introduction to Glutamate Carboxypeptidase II (GCPII/PSMA)
Glutamate Carboxypeptidase II (GCPII) is a transmembrane zinc metalloenzyme with significant physiological and pathological roles. In the central nervous system, it is referred to as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and is responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. This enzymatic activity plays a crucial role in regulating glutamate levels, and its dysregulation has been implicated in various neurological disorders.
In the context of oncology, GCPII is highly overexpressed on the surface of prostate cancer cells, where it is known as Prostate-Specific Membrane Antigen (PSMA). This overexpression has made PSMA a prime target for the diagnosis and therapy of prostate cancer. The enzymatic activity of PSMA is also believed to contribute to cancer progression by modulating signaling pathways that promote cell survival and proliferation.
This compound: A Potent Urea-Based Inhibitor of GCPII
This compound, also designated as compound 17 in its primary synthesis report, is a novel, high-affinity, urea-based inhibitor of PSMA. Its chemical structure is designed to interact with the active site of the GCPII enzyme, thereby blocking its catalytic function.
Quantitative Data for this compound
The inhibitory potency of this compound against GCPII has been determined through in vitro cell-based assays. The key quantitative metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | PSMA | LNCaP | Competitive Radiometric Binding Assay | 13 | Gade NR, et al. ACS Med Chem Lett. 2023;14(7):943-948. |
Experimental Protocols
The determination of the inhibitory activity of this compound was achieved through a competitive radiometric binding assay. This section provides a detailed methodology for this key experiment.
Competitive Radiometric Binding Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 value of a test compound (e.g., this compound) for the PSMA receptor.
Objective: To measure the concentration of an unlabeled competitor ligand that displaces 50% of a specifically bound radioligand to the PSMA receptor on PSMA-expressing cells.
Materials:
-
Cell Line: LNCaP (human prostate adenocarcinoma cells, PSMA-positive)
-
Radioligand: A suitable radiolabeled PSMA inhibitor (e.g., [125I]I-MIP-1095 or other appropriate tracer)
-
Test Compound: this compound
-
Reference Compound (for non-specific binding): 2-(phosphonomethyl)pentanedioic acid (2-PMPA)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).
-
96-well cell culture plates
-
Gamma counter or liquid scintillation counter
Procedure:
-
Cell Culture and Seeding:
-
Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of approximately 1-2 x 105 cells per well.
-
Allow the cells to adhere and grow overnight.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. The concentration range should be broad enough to generate a complete inhibition curve (e.g., from 10-12 M to 10-5 M).
-
Prepare a fixed concentration of the radioligand in the assay buffer. The concentration is typically at or near the equilibrium dissociation constant (Kd) of the radioligand for the PSMA receptor.
-
Prepare a high concentration of the reference compound (e.g., 1-10 µM 2-PMPA) to determine non-specific binding.
-
-
Binding Assay:
-
Wash the cells twice with ice-cold assay buffer.
-
Set up the following conditions in triplicate wells:
-
Total Binding: Add assay buffer and the fixed concentration of the radioligand.
-
Non-specific Binding (NSB): Add the high concentration of the reference compound and the fixed concentration of the radioligand.
-
Competitive Binding: Add the serially diluted test compound and the fixed concentration of the radioligand.
-
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
-
Washing and Lysis:
-
Aspirate the incubation medium and wash the cells three times with ice-cold assay buffer to remove unbound radioligand.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH) to each well.
-
-
Radioactivity Measurement:
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Experimental workflow for the competitive radiometric binding assay.
GCPII-Mediated Signaling Pathways and Inhibition by this compound
The enzymatic activity of GCPII/PSMA has been shown to influence key signaling pathways that are critical for the survival and proliferation of prostate cancer cells. By hydrolyzing substrates in the tumor microenvironment, PSMA can trigger downstream signaling cascades.
Activation of PI3K/Akt and MAPK/ERK Pathways
The cleavage of glutamylated substrates by PSMA releases free glutamate. This glutamate can then activate metabotropic glutamate receptors (mGluRs) on the surface of prostate cancer cells. The activation of mGluRs is known to trigger downstream signaling through two major pro-oncogenic pathways:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its activation promotes anti-apoptotic signals and supports tumor progression.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and migration. Its activation enhances the growth and metastatic potential of cancer cells.
By inhibiting the enzymatic activity of PSMA, this compound is expected to reduce the production of glutamate in the tumor microenvironment. This, in turn, would lead to decreased activation of mGluRs and subsequent downregulation of the PI3K/Akt and MAPK/ERK signaling pathways, thereby impeding tumor growth and survival.
Caption: Inhibition of GCPII/PSMA by this compound and its effect on downstream signaling.
Conclusion
This compound is a potent inhibitor of glutamate carboxypeptidase II with a high affinity for the enzyme. Its ability to block the catalytic activity of PSMA suggests its potential as a therapeutic agent for prostate cancer by downregulating pro-survival and pro-proliferative signaling pathways. The experimental protocols and data presented in this guide provide a foundation for further research and development of this compound and other urea-based PSMA inhibitors. The continued investigation into the intricate signaling networks modulated by PSMA will be crucial for optimizing targeted therapies for prostate cancer.
Preliminary Cytotoxicity Assessment of a Novel PSMA Inhibitor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer. Its high expression on malignant prostate cells and the neovasculature of various solid tumors makes it an attractive candidate for targeted therapies. This document outlines the preliminary in vitro cytotoxicity evaluation of a novel, hypothetical PSMA inhibitor, referred to herein as "PSMA-IN-3". The following guide details the experimental protocols, presents representative data in a structured format, and illustrates the underlying scientific workflows and signaling pathways, providing a comprehensive overview for researchers and drug development professionals in the oncology space.
Introduction to PSMA as a Therapeutic Target
Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein (B1211001) with enzymatic activity, specifically a glutamate (B1630785) carboxypeptidase.[1] Its expression is significantly upregulated in prostate cancer, particularly in advanced, metastatic, and castration-resistant disease.[2] Furthermore, PSMA is expressed in the neovasculature of a wide range of solid tumors, broadening its therapeutic potential beyond prostate cancer.[2][3] The enzymatic function of PSMA and its ability to be internalized upon ligand binding make it an ideal target for various therapeutic modalities, including small molecule inhibitors, antibody-drug conjugates (ADCs), and radioligand therapies.[2][4][5] This guide focuses on the initial cytotoxic evaluation of a novel small molecule inhibitor targeting PSMA.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound were evaluated across different prostate cancer cell lines with varying levels of PSMA expression. The data below summarizes the key findings from these in vitro assays.
Table 1: Cell Viability (MTT Assay) Following 72-Hour Incubation with this compound
| Cell Line | PSMA Expression | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| LNCaP | High | 0.1 | 85.2 ± 5.1 | 1.2 |
| 1 | 52.1 ± 4.5 | |||
| 10 | 15.7 ± 3.2 | |||
| PC-3 | Low/Negative | 0.1 | 98.5 ± 2.3 | > 100 |
| 1 | 95.3 ± 3.1 | |||
| 10 | 92.8 ± 2.8 | |||
| C4-2 | High | 0.1 | 80.1 ± 6.2 | 0.9 |
| 1 | 48.9 ± 5.8 | |||
| 10 | 12.3 ± 2.9 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) Following 48-Hour Incubation with this compound (10 µM)
| Cell Line | % Early Apoptosis (Mean ± SD) | % Late Apoptosis/Necrosis (Mean ± SD) |
| LNCaP | 35.4 ± 4.1 | 22.8 ± 3.5 |
| PC-3 | 3.2 ± 1.1 | 2.5 ± 0.8 |
| C4-2 | 40.1 ± 3.8 | 28.6 ± 4.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
LNCaP and C4-2 cells: Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC-3 cells: Cultured in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
All cell lines were maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.01 µM to 100 µM) or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the vehicle-treated control cells.
Annexin V/PI Apoptosis Assay
-
Cells were seeded in 6-well plates and treated with 10 µM this compound or vehicle control for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
The cells were incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Hypothesized apoptotic signaling pathway initiated by this compound.
Discussion and Future Directions
The preliminary data indicate that this compound exhibits potent and selective cytotoxicity against prostate cancer cells with high PSMA expression. The dose-dependent decrease in cell viability and the induction of apoptosis in LNCaP and C4-2 cells, with minimal effect on PSMA-negative PC-3 cells, strongly suggest a PSMA-targeted mechanism of action.
Future studies should aim to:
-
Elucidate the precise molecular mechanism of this compound-induced apoptosis.
-
Evaluate the in vivo efficacy and safety of this compound in preclinical xenograft models of prostate cancer.[6]
-
Investigate the potential for combination therapies with other anticancer agents.[7]
This in-depth guide provides a foundational framework for the initial cytotoxic evaluation of novel PSMA inhibitors. The presented protocols and data structures can be adapted for the assessment of other targeted therapeutic agents, facilitating a systematic and comprehensive approach to early-stage drug discovery and development.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. runtogen.com [runtogen.com]
- 7. What are the preclinical assets being developed for PSMA? [synapse.patsnap.com]
Structural Analogs and Derivatives of PSMA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target in the diagnosis and treatment of prostate cancer. Its overexpression in prostate cancer cells, particularly in metastatic and castration-resistant forms, has driven the development of a wide array of inhibitors. These inhibitors, often small molecules, serve as targeting vectors for diagnostic imaging agents and therapeutic payloads. This technical guide provides an in-depth overview of the structural analogs and derivatives of PSMA inhibitors, focusing on their synthesis, biological evaluation, and clinical significance.
Core Concepts in PSMA Inhibitor Design
PSMA is a type II transmembrane glycoprotein (B1211001) with enzymatic activity, specifically as a glutamate (B1630785) carboxypeptidase.[1][2][3] This enzymatic function is a key consideration in the design of inhibitors. Most small-molecule PSMA inhibitors are urea-based and mimic the natural substrate of PSMA, N-acetylaspartylglutamate (NAAG).[4] The general structure of these inhibitors consists of three key components:
-
A zinc-binding motif: This region interacts with the zinc ions in the active site of PSMA. The glutamate-urea-lysine (GUL) pharmacophore is a common and effective zinc-binding motif.
-
A linker region: This component connects the zinc-binding motif to a functional moiety, which can be a radionuclide for imaging or therapy, a fluorescent dye, or a cytotoxic drug. The linker's length and composition can significantly impact the compound's pharmacokinetics.
-
A functional moiety: This is the "payload" of the inhibitor, determining its application in diagnostics (theranostics) or therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for various PSMA inhibitors and their derivatives, providing a comparative overview of their binding affinities and cellular uptake.
Table 1: Binding Affinity of PSMA Inhibitors
| Compound | IC50 (nM) | Cell Line | Reference |
| PSMA-I&F | 7.9 - 10.5 | LNCaP | [5] |
| natGa-PSMA-I&F | 7.9 - 10.5 | LNCaP | [5] |
| natLu-PSMA-I&F | 7.9 - 10.5 | LNCaP | [5] |
| Ga-AV01017 | 25.2 - 71.6 | - | [6] |
| Ga-AV01030 | 25.2 - 71.6 | - | [6] |
| Ga-AV01038 | 25.2 - 71.6 | - | [6] |
| HYNIC-iPSMA | 3.11 | LNCaP | [7] |
| HTK03180 | 8.96 - 11.6 | LNCaP | [7] |
| KL01099 | 8.96 - 11.6 | LNCaP | [7] |
| KL01127 | 8.96 - 11.6 | LNCaP | [7] |
Table 2: Cellular Uptake of Radiolabeled PSMA Tracers in LNCaP Tumor Xenografts (%ID/g)
| Tracer | 1 h post-injection | Reference |
| [68Ga]Ga-AV01017 | 4.38 ± 0.55 | [6] |
| [68Ga]Ga-AV01030 | 5.17 ± 0.51 | [6] |
| [68Ga]Ga-AV01038 | 4.25 ± 0.86 | [6] |
| [68Ga]Ga-HTK03041 | 23.1 ± 6.11 | [6] |
| [99mTc]Tc-EDDA-KL01099 | 5.36 ± 1.18 | [7] |
| [99mTc]Tc-EDDA-KL01127 | 9.48 ± 3.42 | [7] |
| [99mTc]Tc-EDDA-HTK03180 | 18.8 ± 6.71 | [7] |
Key Experimental Protocols
This section details the methodologies for crucial experiments in the development and evaluation of PSMA inhibitors.
Solid-Phase Peptide Synthesis (SPPS) of PSMA Ligands
A common method for synthesizing peptide-based PSMA ligands involves Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol:
-
Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, pre-loaded with the first amino acid.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of 4-methylpiperidine (B120128) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in DMF. Add this solution to the resin and agitate to facilitate coupling.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[4][8]
In Vitro PSMA Binding Affinity Assay
The binding affinity of novel PSMA inhibitors is a critical parameter for their evaluation. A competitive binding assay using a known radiolabeled PSMA ligand is a standard method to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Culture: Culture PSMA-positive prostate cancer cells, such as LNCaP cells, to near confluency.
-
Radioligand: Use a well-characterized radiolabeled PSMA ligand, for example, [18F]DCFPyL, as the competitor.
-
Competition Assay:
-
Plate the LNCaP cells in a multi-well plate.
-
Add increasing concentrations of the unlabeled test compound (the novel PSMA inhibitor).
-
Add a fixed concentration of the radiolabeled competitor to all wells.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
-
Washing: Wash the cells to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the development and application of PSMA inhibitors.
Caption: Mechanism of action for a radiolabeled PSMA inhibitor.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for PSMA ligands.
Conclusion and Future Directions
The field of PSMA-targeted agents is rapidly advancing, with numerous structural analogs and derivatives being developed for improved diagnostic accuracy and therapeutic efficacy.[9] The modular nature of these inhibitors allows for the facile incorporation of various functional moieties, leading to a diverse pipeline of novel compounds. Future research will likely focus on optimizing linker chemistry to enhance tumor uptake and reduce off-target accumulation, exploring novel cytotoxic payloads with different mechanisms of action, and developing combination therapies that leverage the synergistic effects of PSMA-targeted agents with other cancer treatments.[9][10] The continued evolution of PSMA inhibitors holds immense promise for the personalized management of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PSMA-Targeted Radiopharmaceuticals
Disclaimer: No specific experimental data was found for a compound designated "Psma-IN-3." The following application notes and protocols are a generalized representation based on extensive research of similar small molecule PSMA-targeted radiopharmaceuticals used in preclinical in vivo studies. The quantitative data and specific methodologies are derived from published literature on well-characterized agents and should be adapted and optimized for any novel compound.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer due to its significant overexpression on prostate cancer cells.[1][2][3] Small molecule inhibitors of PSMA can be labeled with diagnostic or therapeutic radionuclides for PET imaging, SPECT imaging, or targeted radionuclide therapy.[4][5] These application notes provide a comprehensive overview of the typical in vivo experimental protocols for the preclinical evaluation of novel PSMA-targeted radiopharmaceuticals.
Key In Vivo Applications
-
Biodistribution Studies: To determine the uptake and clearance of the radiopharmaceutical in various organs and tumors over time.
-
Pharmacokinetic Analysis: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In Vivo Imaging: To visualize tumor targeting and assess tumor-to-background ratios using imaging modalities like PET/CT or SPECT/CT.
-
Radionuclide Therapy Studies: To evaluate the anti-tumor efficacy and potential toxicity of therapeutically labeled PSMA agents.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of various PSMA-targeted radiopharmaceuticals. This data is provided for comparative purposes to benchmark the performance of a new investigational agent.
Table 1: Comparative Biodistribution of PSMA-Targeted Agents in PSMA-Positive Xenografts (% Injected Dose per Gram of Tissue - %ID/g)
| Organ/Tissue | Agent A (e.g., ⁶⁸Ga-based) | Agent B (e.g., ¹⁷⁷Lu-based) | Agent C (Novel Agent Example) |
| Blood | 0.5 ± 0.1 | 0.2 ± 0.05 | Insert Data |
| Tumor (PSMA+) | 10.5 ± 4.5 | 23.3 ± 0.9 | Insert Data |
| Kidney | 30.2 ± 5.8 | 15.1 ± 3.2 | Insert Data |
| Liver | 1.8 ± 0.4 | 0.8 ± 0.2 | Insert Data |
| Spleen | 0.9 ± 0.2 | 0.5 ± 0.1 | Insert Data |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.03 | Insert Data |
| Bone | 0.6 ± 0.2 | 0.4 ± 0.1 | Insert Data |
| (Data is representational and compiled from various sources for illustrative purposes) |
Table 2: Tumor-to-Background Ratios of PSMA-Targeted Imaging Agents
| Ratio | Agent A (e.g., ⁶⁸Ga-PSMA-11) | Agent B (Novel Agent Example) |
| Tumor-to-Blood | > 20 | Insert Data |
| Tumor-to-Muscle | > 30 | Insert Data |
| Tumor-to-Kidney | ~ 0.3 | Insert Data |
| (Data is representational and compiled from various sources for illustrative purposes) |
Experimental Protocols
Animal Models
The establishment of appropriate animal models is critical for the in vivo evaluation of PSMA-targeted agents.
-
Cell Lines:
-
Animal Strain:
-
Immunodeficient mice, such as SCID (Severe Combined Immunodeficiency) or NOD/SCID (Non-obese Diabetic/Severe Combined Immunodeficiency) are commonly used to prevent rejection of human tumor xenografts.[8]
-
-
Tumor Implantation:
Protocol for Biodistribution Studies
This protocol outlines the steps to determine the tissue distribution of a radiolabeled PSMA agent.
-
Animal Preparation: Use tumor-bearing mice as described in section 4.1.
-
Radiopharmaceutical Administration: Inject a known amount of the radiolabeled compound (e.g., ~3.7 MBq) intravenously via the tail vein.[6]
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol for In Vivo Imaging (PET/CT)
This protocol describes the procedure for imaging the distribution of a PET-labeled PSMA agent.
-
Animal Preparation: Use tumor-bearing mice as described in section 4.1.
-
Radiopharmaceutical Administration: Administer the ⁶⁸Ga-labeled PSMA agent via tail vein injection.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Imaging: Perform static or dynamic PET/CT scans at specified time points (e.g., 30, 60, 120 minutes post-injection).
-
Image Analysis: Reconstruct the PET images and co-register them with the CT scans. Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, often expressed as Standardized Uptake Values (SUV).
Protocol for Radionuclide Therapy Studies
This protocol is for evaluating the therapeutic efficacy of a PSMA agent labeled with a therapeutic radioisotope (e.g., ¹⁷⁷Lu).
-
Animal Grouping: Once tumors reach a predetermined size, randomly assign mice to different treatment groups (e.g., vehicle control, non-radiolabeled compound, and different doses of the radiolabeled therapeutic agent).
-
Therapeutic Administration: Inject the therapeutic agent, typically via the tail vein.
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume or a set time period.
-
Survival Analysis: Analyze the survival data using Kaplan-Meier plots.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a PSMA-targeted radiopharmaceutical.
Experimental Workflow for In Vivo Evaluation
Caption: Generalized workflow for the in vivo evaluation of a PSMA-targeted agent.
References
- 1. PSMA-Targeted Radiopharmaceuticals in Prostate Cancer: Current Data and New Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PSMA as a Target for Advanced Prostate Cancer: A Systematic Review [frontiersin.org]
- 3. PSMA PET imaging in the diagnosis and management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S82. Proffered paper: In-vivo testing of PSMA-targeted T-cell immunotherapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSMA Inhibitors in Prostate Cancer Animal Models
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target in prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness.[1] Small molecule inhibitors of PSMA are crucial tools in both the diagnosis (imaging) and therapy of prostate cancer. This document provides detailed application notes and protocols for the utilization of a representative PSMA inhibitor, herein referred to as a generic "PSMA inhibitor," in prostate cancer animal models. While the specific compound "Psma-IN-3" was not identified in the available literature, the following information is synthesized from numerous studies on widely used urea-based PSMA inhibitors and serves as a comprehensive guide for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
PSMA, a transmembrane glycoprotein, functions as a glutamate (B1630785) carboxypeptidase.[2][3] Its enzymatic activity is implicated in cellular signaling pathways that promote prostate cancer progression. PSMA inhibitors are typically small molecules that bind with high affinity to the enzymatic pocket of PSMA, thereby blocking its function.[4] This targeted binding is leveraged for two primary applications in animal models:
-
Imaging: When conjugated to a radioisotope (e.g., Gallium-68, Fluorine-18), PSMA inhibitors enable non-invasive visualization of PSMA-expressing tumors and metastases via Positron Emission Tomography (PET).[5][6][7][8]
-
Therapy: When linked to a therapeutic radionuclide (e.g., Lutetium-177, Actinium-225) or a cytotoxic drug, these inhibitors deliver a therapeutic payload directly to the cancer cells, minimizing off-target toxicity.[9][10]
PSMA expression and activity have been shown to influence key cancer-related signaling pathways:
-
PI3K-AKT Pathway: PSMA can modulate the PI3K-AKT signaling pathway, a critical driver of tumor growth and survival in prostate cancer.[2] Inhibition of PSMA can disrupt this pro-survival signaling.
-
Androgen Receptor (AR) Signaling: There is a complex interplay between PSMA expression and AR signaling. Androgen deprivation therapy (ADT) can lead to an upregulation of PSMA expression, which has implications for the timing of PSMA-targeted imaging and therapy.[11]
Below is a diagram illustrating the general mechanism of PSMA inhibitor-based imaging and therapy.
The following diagram illustrates the simplified signaling pathway affected by PSMA.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from various preclinical studies using different PSMA inhibitors in prostate cancer animal models. These values can serve as a benchmark for planning and evaluating new experiments.
Table 1: Biodistribution of Radiolabeled PSMA Inhibitors in LNCaP Xenograft Models (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Tumor (LNCaP) | 15.7 ± 3.2 | 25.4 ± 5.1 | 40.6 ± 10.0[9][10] |
| Kidney | 107.7 ± 37.2[10] | 50.1 ± 12.5 | 1.6 ± 0.3[10] |
| Liver | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Muscle | 0.7 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
Data are presented as mean ± standard deviation and are compiled from representative studies.
Table 2: Therapeutic Efficacy of a Lutetium-177 Labeled PSMA Inhibitor in a LNCaP Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Median Survival (%) |
| Vehicle Control | 0 | 0 |
| ¹⁷⁷Lu-PSMA-617 | 58[9][10] | 30[9][10] |
| ¹⁷⁷Lu-PSMA-NARI-56 | 98[9][10] | 90[9][10] |
Data are representative of comparative therapeutic efficacy studies.
Experimental Protocols
Prostate Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous prostate cancer xenograft model, which is essential for in vivo evaluation of PSMA inhibitors.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP, 22Rv1)[12]
-
PSMA-negative human prostate cancer cell line (e.g., PC3) for control studies[12]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel
-
Male athymic nude mice (4-6 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture prostate cancer cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Injection Suspension: Resuspend the cells in a cold 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
Animal Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) twice a week.
-
Study Initiation: Once tumors reach a volume of approximately 100-200 mm³, the mice are ready for imaging or therapeutic studies.
In Vivo PET/CT Imaging Protocol
This protocol outlines the procedure for performing PET/CT imaging in tumor-bearing mice using a radiolabeled PSMA inhibitor.
Materials:
-
Tumor-bearing mice
-
Radiolabeled PSMA inhibitor (e.g., ⁶⁸Ga-PSMA-11)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Animal Preparation: Fast the mice for 4-6 hours before the injection of the radiotracer to reduce background signal.
-
Radiotracer Administration: Anesthetize the mouse and inject a defined dose of the radiolabeled PSMA inhibitor (typically 3.7-7.4 MBq) via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes). Keep the animal warm during this time to maintain normal physiology.
-
Imaging: Anesthetize the mouse and position it in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a PET scan (e.g., 10-15 minutes).
-
Image Analysis: Reconstruct the PET and CT images and co-register them. Draw regions of interest (ROIs) over the tumor and various organs to quantify the radiotracer uptake, typically expressed as Standardized Uptake Value (SUV) or %ID/g.
Biodistribution Study Protocol
This protocol details the ex vivo analysis of radiotracer distribution in different tissues.
Materials:
-
Tumor-bearing mice
-
Radiolabeled PSMA inhibitor
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Radiotracer Injection: Inject the radiolabeled PSMA inhibitor as described in the imaging protocol.
-
Euthanasia and Dissection: At predefined time points (e.g., 1, 4, 24 hours) post-injection, euthanize the mice.
-
Tissue Collection: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Therapy Efficacy Study
This protocol is for evaluating the anti-tumor efficacy of a therapeutically labeled PSMA inhibitor.
Materials:
-
Tumor-bearing mice randomized into treatment and control groups
-
Therapeutic PSMA inhibitor (e.g., ¹⁷⁷Lu-PSMA inhibitor)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Group Assignment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 per group).
-
Treatment Administration: Administer the therapeutic PSMA inhibitor or vehicle control via tail vein injection. The dose and frequency will depend on the specific agent.
-
Monitoring:
-
Tumor Volume: Measure tumor volume twice weekly.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Survival: Monitor the animals until a predefined endpoint (e.g., tumor volume reaches a certain size, or signs of morbidity).
-
-
Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups to determine therapeutic efficacy.
Concluding Remarks
The use of PSMA inhibitors in prostate cancer animal models is a cornerstone of preclinical research in this field. The protocols and data presented here provide a framework for the successful implementation of imaging and therapeutic studies. It is crucial to adapt these generalized protocols to the specific characteristics of the PSMA inhibitor being investigated and to adhere to all institutional guidelines for animal care and use.
References
- 1. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snmmi.org [snmmi.org]
- 6. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PSMA PET Imaging in Prostate Cancer: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA PET Imaging & Theranostics in Prostate Cancer: Current & Future Advances [grandroundsinurology.com]
- 9. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring PSMA Responses to ADT in Prostate Cancer Patient-Derived Xenograft Mouse Models Using [18F]DCFPyL PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous prostate cancer xenograft model [bio-protocol.org]
Application Notes and Protocols for Psma-IN-3 in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical molecular target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] Targeted radionuclide therapy (TRT) leverages this by using PSMA-targeting molecules to deliver therapeutic radioisotopes directly to tumor cells, minimizing damage to surrounding healthy tissue.[3]
This document provides detailed application notes and protocols relevant to Psma-IN-3 , a novel high-affinity PSMA inhibitor.[4][5][6][7] While this compound has been identified as a promising candidate for developing an ¹⁸F-labeled radioligand for Positron Emission Tomography (PET) imaging, its application in targeted radionuclide therapy is a logical next step in its development.[4][5][6][7] The protocols outlined below are based on established methodologies for similar PSMA-targeting radiopharmaceuticals and serve as a guide for the preclinical evaluation of a therapeutic radiolabeled version of this compound.
This compound: A High-Affinity PSMA Inhibitor
This compound (also referred to as compound 17 in the primary literature) is a urea-based PSMA inhibitor.[4][5] Its high affinity for PSMA makes it an excellent candidate for delivering a radioactive payload to prostate cancer cells.
Quantitative Data for this compound
The primary quantitative data available for this compound is its inhibitory concentration (IC50) value, which is a measure of its potency in inhibiting PSMA activity.
| Compound | IC50 (nM) | Source |
| This compound | 13 | [4][5][6][7] |
Experimental Protocols for Targeted Radionuclide Therapy
The following protocols are generalized for the preclinical evaluation of a PSMA-targeting radiopharmaceutical for therapy, using a hypothetical therapeutic version of this compound, for instance, [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3, as an example.
Radiolabeling of this compound with a Therapeutic Radionuclide (e.g., ¹⁷⁷Lu)
This protocol describes the conjugation of a chelator (like DOTA) to this compound and subsequent radiolabeling with Lutetium-177.
Materials:
-
This compound precursor conjugated with a DOTA chelator
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Metal-free water
-
Heating block
-
Radio-TLC or Radio-HPLC system
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine 10 µg of DOTA-Psma-IN-3 precursor with 50 µL of sodium acetate buffer.
-
Add 185-370 MBq of ¹⁷⁷LuCl₃ to the mixture.
-
Gently vortex the reaction mixture.
-
Incubate the reaction at 95°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vitro and in vivo studies.
In Vitro Cell Binding and Internalization Assay
This assay determines the specificity and binding affinity of the radiolabeled this compound to PSMA-expressing prostate cancer cells.
Materials:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
PSMA-negative human prostate cancer cells (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[¹⁷⁷Lu]Lu-DOTA-Psma-IN-3
-
Unlabeled this compound (for competition assay)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Seed LNCaP and PC-3 cells in 24-well plates and allow them to adhere overnight.
-
For the saturation binding assay, add increasing concentrations of [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 to the wells containing LNCaP cells.
-
For the competition assay, add a fixed concentration of [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 along with increasing concentrations of unlabeled this compound to the LNCaP cells.
-
To determine non-specific binding, add [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 to the PC-3 cells.
-
Incubate the plates at 37°C for 1 hour.
-
Wash the cells twice with cold PBS.
-
Lyse the cells with NaOH (1 M) and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
To measure internalization, after the initial incubation and washing, add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The remaining cell-associated radioactivity represents the internalized fraction.
In Vivo Biodistribution Studies
This study evaluates the uptake, distribution, and clearance of the radiolabeled this compound in a tumor-bearing animal model.
Materials:
-
Male athymic nude mice bearing LNCaP xenografts
-
[¹⁷⁷Lu]Lu-DOTA-Psma-IN-3
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Inject a known amount of [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 (e.g., 1-2 MBq) intravenously into the tail vein of tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a cohort of mice.
-
Collect major organs and tissues (blood, tumor, kidneys, liver, spleen, muscle, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Therapeutic Efficacy Study
This study assesses the anti-tumor effect of the radiolabeled this compound in a tumor-bearing animal model.
Materials:
-
Male athymic nude mice bearing LNCaP xenografts
-
[¹⁷⁷Lu]Lu-DOTA-Psma-IN-3
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer a therapeutic dose of [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 (e.g., 20-40 MBq) intravenously to the treatment group. The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Compare the tumor growth inhibition and survival rates between the treatment and control groups.
Representative Quantitative Data for a Therapeutic PSMA Radioligand
The following tables present hypothetical but representative data that would be generated from the protocols described above for a therapeutic agent like [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3.
Table 1: In Vitro Binding Affinity
| Cell Line | Radioligand | Kd (nM) |
| LNCaP (PSMA+) | [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 | ~5-15 |
| PC-3 (PSMA-) | [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 | Not applicable (low specific binding) |
Table 2: In Vivo Biodistribution (%ID/g) in LNCaP Xenograft Model
| Organ | 1 h p.i. | 24 h p.i. | 96 h p.i. |
| Blood | 2.5 ± 0.5 | 0.3 ± 0.1 | < 0.1 |
| Tumor | 15.0 ± 3.0 | 25.0 ± 5.0 | 10.0 ± 2.0 |
| Kidneys | 30.0 ± 6.0 | 5.0 ± 1.0 | 1.0 ± 0.2 |
| Liver | 1.0 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.1 | < 0.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 | < 0.1 |
Table 3: Therapeutic Efficacy in LNCaP Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | 0 | ~20 |
| [¹⁷⁷Lu]Lu-DOTA-Psma-IN-3 | > 80 | > 60 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Workflow of this compound based targeted radionuclide therapy.
Experimental Workflow for Preclinical Evaluation
Caption: Key steps in the preclinical evaluation of a PSMA-targeted radiopharmaceutical.
Conclusion
This compound, with its high affinity for PSMA, represents a promising scaffold for the development of novel agents for targeted radionuclide therapy of prostate cancer. The protocols and representative data provided herein offer a comprehensive framework for the preclinical evaluation of such a therapeutic agent. Further studies are warranted to synthesize and evaluate a therapeutically radiolabeled version of this compound to fully characterize its potential as a clinical candidate for the treatment of prostate cancer.
References
- 1. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Targeted α-therapy of prostate cancer using radiolabeled PSMA inhibitors: a game changer in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Psma-IN-3 in Combination with Other Prostate Cancer Therapies
Disclaimer: Extensive literature searches did not yield specific information on a molecule designated "Psma-IN-3." Therefore, the following application notes and protocols are presented for a hypothetical small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), herein referred to as this compound. The data, experimental designs, and rationales are based on established principles and published preclinical and clinical studies of other PSMA-targeting agents in prostate cancer. These notes are intended for research, scientific, and drug development professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and castration resistance.[1][2][3][4] This makes PSMA an attractive target for both diagnostic imaging and therapeutic intervention.[1][2][3][5] Small molecule inhibitors of PSMA represent a promising class of therapeutic agents. This compound is a hypothetical, high-affinity, selective small molecule inhibitor of the enzymatic activity of PSMA. These application notes provide a framework for investigating the potential of this compound in combination with other standard-of-care and emerging therapies for prostate cancer.
Mechanism of Action of this compound
This compound is designed to bind with high specificity to the enzymatic pocket of PSMA, inhibiting its glutamate (B1630785) carboxypeptidase activity.[6][7] The inhibition of PSMA can disrupt downstream signaling pathways that contribute to prostate cancer cell survival and proliferation. One key pathway modulated by PSMA activity is the PI3K/AKT signaling cascade.[6][7] By inhibiting PSMA, this compound is hypothesized to reduce the release of glutamate, leading to decreased activation of metabotropic glutamate receptors (mGluR) and subsequent downregulation of PI3K/AKT signaling.[6]
References
- 1. Prostate Specific Membrane Antigen (PSMA)-Targeted Photoacoustic Imaging of Prostate Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of a Novel High-Affinity Radioligand [99mTc]Tc-BQ0413 Targeting Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PSMA as a Target for Advanced Prostate Cancer: A Systematic Review [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. rupress.org [rupress.org]
- 7. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Prostate-Specific Membrane Antigen (PSMA)
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate (B1630785) carboxypeptidase II, is a type II transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells.[1][2][3] Its expression levels are correlated with tumor aggressiveness, making it a critical biomarker for diagnosis, prognosis, and a promising target for therapeutic interventions in prostate cancer.[3] Immunohistochemistry (IHC) is a vital technique for visualizing the expression and localization of PSMA in tissue samples, aiding in cancer research and the development of PSMA-targeted therapies.[2][4] These application notes provide a detailed protocol for the detection of PSMA in formalin-fixed, paraffin-embedded tissue sections.
Signaling Pathway Involving PSMA
PSMA plays a role in cell signaling, notably in the activation of the PI3K-AKT pathway. Through its enzymatic activity, PSMA releases glutamate, which can then stimulate metabotropic glutamate receptors (mGluR). This stimulation leads to the activation of the PI3K-AKT-mTOR signaling cascade, which is crucial for cell growth and proliferation.[5][6] Understanding this pathway is essential for researchers developing inhibitors that target PSMA's enzymatic function.
Immunohistochemistry Experimental Workflow
The following diagram outlines the major steps in the immunohistochemical staining process for PSMA.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline for the manual staining of PSMA in paraffin-embedded tissue sections. Optimization may be required for specific antibodies, detection systems, and tissue types. For automated systems, refer to the manufacturer's instructions.[7]
1. Specimen Preparation
-
Cut 3-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
-
Mount the sections on positively charged slides.
-
Heat the slides in an oven at 60°C for at least 30 minutes.
2. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 1 minute each.
-
Rinse with distilled water.
3. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended.[7]
-
Immerse slides in a high pH retrieval solution (e.g., EDTA buffer, pH 8.0 or 9.0).[7][8]
-
Heat the solution with the slides to 95-100°C for 20-30 minutes using a pressure cooker, microwave, or water bath.[2][4][7][9]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse sections in distilled water and then in a wash buffer (e.g., PBS or TBS).
4. Peroxidase Blocking
-
Incubate sections with a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7]
-
Rinse well with wash buffer.
5. Protein Blocking
-
Incubate sections with a protein blocking solution (e.g., normal goat serum) for 10-20 minutes to prevent non-specific antibody binding.
6. Primary Antibody Incubation
-
Incubate sections with a primary antibody against PSMA (e.g., clone 3E6 or EP192) diluted in antibody diluent.[2][4][8][9]
-
Recommended dilutions range from 1:50 to 1:100, but should be optimized.[7]
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C.[7][8]
-
Rinse sections with wash buffer.
7. Detection System
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species.[7]
-
Incubate for 30 minutes at room temperature.
-
Rinse sections with wash buffer.
8. Chromogen Application
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse gently with distilled water to stop the reaction.
9. Counterstaining
-
Counterstain with hematoxylin (B73222) for 30 seconds to 2 minutes to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water or an alkaline solution.
10. Dehydration and Mounting
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in two changes of xylene.
-
Apply a permanent mounting medium and a coverslip.
11. Analysis
-
Examine the slides under a light microscope. PSMA staining will appear as a brown precipitate, typically localized to the cytoplasm and/or cell membrane of prostate epithelial cells.[2][4][9]
Data Presentation and Interpretation
The interpretation of PSMA IHC results involves a semi-quantitative scoring system that considers both the intensity of the stain and the percentage of positive cells.
Table 1: PSMA Immunohistochemistry Scoring System
| Score Category | 0 | 1+ | 2+ | 3+ |
| Staining Intensity | Negative | Weak | Moderate | Strong |
| Percentage of Positive Cells | <1% | 1-10% | 11-50% | >50% |
| Immunoreactive Score (IRS) | 0-1 | 2-3 | 4-8 | 9-12 |
The Immunoreactive Score (IRS) is calculated by multiplying the staining intensity score (0-3) by the percentage of positive cells score (0-4). A final score is then categorized. This provides a more comprehensive assessment of PSMA expression.[8][10]
Recent studies have also emphasized the importance of the staining pattern (membranous, cytoplasmic, or combined) as it may correlate with PET imaging results and disease characteristics.[2][4][9]
Quality Control
-
Positive Control: Use tissue known to express PSMA (e.g., prostate carcinoma) to verify that the staining procedure is working correctly.
-
Negative Control: Use a slide incubated with antibody diluent instead of the primary antibody to check for non-specific staining from the detection system. Additionally, tissue known to be negative for PSMA can be used.
References
- 1. IHCeasy PSMA/FOLH1 Ready-To-Use IHC Kit KHC0066 | Proteintech [ptglab.com]
- 2. Histology and PSMA Expression on Immunohistochemistry in High-Risk Prostate Cancer Patients: Comparison with 68Ga-PSMA PET/CT Features in Primary Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PSMA as a Target for Advanced Prostate Cancer: A Systematic Review [frontiersin.org]
- 4. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. genomeme.ca [genomeme.ca]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Confirmation of PSMA expression measured on [68Ga]Ga-PSMA PET/CT by immunohistochemistry in prostate adenocarcinoma | Sengoz | Nuclear Medicine Review [journals.viamedica.pl]
Application Note: Developing Cell-Based Assays for Screening Psma-IN-3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for developing and executing cell-based assays to screen for inhibitors of Prostate-Specific Membrane Antigen (PSMA), using Psma-IN-3 as a reference compound. PSMA is a key enzyme and cell surface receptor overexpressed in prostate cancer, making it a critical target for therapeutic development.[1][2][3][4] The protocols herein describe a primary enzymatic assay to determine inhibitory activity and a secondary dose-response assay to quantify inhibitor potency (IC50). These assays are foundational for identifying and characterizing novel PSMA inhibitors.
Introduction to PSMA and Screening Assays
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1) or glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane glycoprotein (B1211001) with significant enzymatic activity.[5][6][7] It is highly expressed on the surface of prostate cancer cells, and its expression levels often correlate with tumor aggressiveness and metastasis.[1][2][3] PSMA's enzymatic function involves the cleavage of N-acetylaspartylglutamate (NAAG) and gamma-glutamyl-folates, which releases glutamate.[5][6] This glutamate release can activate downstream signaling pathways, such as the PI3K-AKT pathway, promoting cancer cell survival and proliferation.[1][2][8] Therefore, inhibiting the enzymatic activity of PSMA is a promising therapeutic strategy for prostate cancer.
Cell-based assays provide a physiologically relevant environment to screen for inhibitors like this compound. They allow for the assessment of compound activity against the target enzyme in its native cellular context, accounting for factors like cell permeability and off-target effects.
PSMA Signaling Pathway
PSMA's enzymatic activity directly influences cell signaling. By hydrolyzing substrates like NAAG, PSMA increases the local concentration of glutamate. This glutamate can then activate metabotropic glutamate receptors (mGluRs), which in turn triggers the PI3K-AKT signaling cascade, a critical pathway for cell survival and proliferation.[1][2][8] Inhibition of PSMA blocks this process, reducing pro-survival signaling.
Caption: PSMA enzymatic activity promotes pro-survival signaling.
Protocol 1: Primary Screening of this compound using an Enzymatic Assay
This protocol details a fluorescence-based endpoint assay to measure the enzymatic activity of PSMA in a cell lysate format. The principle relies on a fluorogenic PSMA substrate that becomes fluorescent upon cleavage.
Experimental Workflow
Caption: Workflow for the primary enzymatic screening assay.
Materials and Reagents
-
Cell Line: LNCaP cells (known to endogenously express high levels of PSMA).[9][10][11]
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: Tris-HCl buffer (50 mM, pH 7.4) with 0.1% Triton X-100.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: 2-PMPA (a known potent PSMA inhibitor) at 1 µM.
-
Negative Control: DMSO (vehicle).
-
Substrate: Fluorogenic PSMA substrate (e.g., N-[4-(7-methoxycoumarin-4-yl)acetyl]-L-aspartyl-L-glutamate).
-
Equipment: 96-well black, clear-bottom plates; fluorescence plate reader; incubator.
Procedure
-
Cell Culture & Lysate Preparation:
-
Culture LNCaP cells to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration using a BCA assay. Dilute lysate to a standardized concentration (e.g., 0.5 mg/mL).
-
-
Assay Plate Setup:
-
Add 50 µL of the standardized cell lysate to each well of a 96-well plate.
-
Add 1 µL of compounds:
-
Test Wells: this compound (final concentration e.g., 10 µM).
-
Positive Control Wells: 2-PMPA (final concentration 1 µM).
-
Negative Control Wells: DMSO.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (final concentration e.g., 10 µM).
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [Fluorescence_Test - Fluorescence_Positive] / [Fluorescence_Negative - Fluorescence_Positive])
-
Protocol 2: IC50 Determination for this compound
This protocol determines the potency of this compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Workflow
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. onclive.com [onclive.com]
- 5. Prostate-specific membrane antigen (PSMA) enzyme activity is elevated in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. PSMA Receptor-Based PET-CT: The Basics and Current Status in Clinical and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psma-IN-3 in Non-Prostate Cancer PSMA-Expressing Tumors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-established theranostic target in prostate cancer. However, its name is a misnomer, as PSMA is also expressed in the neovasculature of a wide array of solid tumors, making it a promising target for imaging and therapy in non-prostate cancers.[1][2] Psma-IN-3 is a novel, high-affinity, urea-based PSMA inhibitor with an IC50 of 13 nM, positioning it as a potent agent for targeting PSMA-expressing cells.[3][4] While preclinical and clinical data on this compound in non-prostate cancers are not yet publicly available, this document provides detailed application notes and protocols based on the established principles of PSMA-targeted agents and data from analogous urea-based PSMA inhibitors in various non-prostate cancer models. These protocols are intended to serve as a guide for researchers and drug development professionals investigating the potential of this compound in this expanding field.
Target Tissues and Cancer Types
PSMA expression has been documented in the tumor neovasculature of several non-prostate malignancies, including but not limited to:
-
Renal Cell Carcinoma (RCC): Particularly clear cell RCC (ccRCC) shows significant PSMA expression in tumor-associated neovasculature.[2][3][5]
-
Glioblastoma (GBM): As a highly vascularized tumor, GBM presents PSMA on its neovasculature, offering a potential therapeutic target.[6][7][8]
-
Breast Cancer: PSMA expression is observed in the neovasculature, with some studies indicating higher expression in triple-negative breast cancer (TNBC).[9][10]
-
Hepatocellular Carcinoma (HCC): The neovasculature of HCC has been shown to express PSMA, providing a target for imaging and therapy.[11][12][13]
-
Thyroid Cancer: PSMA expression has been noted in the neovasculature of differentiated and poorly differentiated thyroid cancers.[14]
-
Salivary Gland Cancer: Certain subtypes, like adenoid cystic carcinoma, can have high PSMA expression on tumor cells themselves.[15]
-
Lung Cancer: Non-small cell lung cancer (NSCLC) is another tumor type where PSMA expression in the neovasculature has been reported.[16]
Mechanism of Action
This compound, like other urea-based inhibitors, is designed to bind with high affinity to the enzymatic active site of PSMA. When radiolabeled (e.g., with Fluorine-18 for PET imaging or Lutetium-177 for therapy), it can be used to visualize or deliver cytotoxic radiation to PSMA-expressing cells. In non-prostate cancers, the primary targets are the endothelial cells of the tumor neovasculature. Targeting these vessels can lead to disruption of the tumor blood supply, inducing anti-tumor effects.
A diagram illustrating the general mechanism of PSMA-targeted radioligand therapy is provided below.
Caption: Mechanism of radiolabeled this compound in PSMA-expressing tumor neovasculature.
Data Presentation: Efficacy of Analogous PSMA Inhibitors in Non-Prostate Cancers
The following tables summarize quantitative data from preclinical studies of well-characterized urea-based PSMA inhibitors in various non-prostate cancer models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vitro PSMA Binding Affinity
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | LNCaP | Prostate | 13 | [4] |
| 18F-DCFPyL | LNCaP | Prostate | 1.1 ± 0.1 | [12] |
| PSMA-617 | LNCaP | Prostate | 0.37 | [17] |
| MIP-1095 | LNCaP | Prostate | 10 ± 3 | [1] |
Table 2: In Vivo Tumor Uptake of Radiolabeled PSMA Inhibitors (% Injected Dose per Gram - %ID/g)
| Radiotracer | Animal Model | Cancer Type | Tumor Uptake (%ID/g) | Time Point | Reference |
| 68Ga-PSMA-617 | HepG2 Xenograft | Hepatocellular Carcinoma | ~2.5 | 1 h | [11][13] |
| 18F-PSMA-1007 | GL261 Xenograft | Glioblastoma | 0.21 ± 0.04 (SUVmean) | Day 18 | [6][8] |
| 68Ga-L1 | PSMA+ RENCA Xenograft | Renal Cell Carcinoma | 4.17 ± 1.34 | 2 h | [3][5] |
| 177Lu-PSMA-617 | LNCaP Xenograft | Prostate | 37 ± 6 | 24 h | [18] |
| 123I-PSMA-p-IB | PC-3 PIP Xenograft | Prostate | 5.2 ± 1.7 | 4 h | [1] |
Note: Tumor uptake values can vary significantly based on the specific animal model, cell line, and radiotracer used.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound in non-prostate cancer models, based on methodologies reported for analogous compounds.
Protocol 1: In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of non-radiolabeled this compound for PSMA expressed on cancer cells.
Materials:
-
PSMA-positive cell line (e.g., PSMA-transfected RENCA cells for RCC, U87 for GBM) and a PSMA-negative control cell line.
-
Cell culture medium and supplements.
-
Radiolabeled PSMA ligand (e.g., [18F]DCFPyL or 125I-labeled ligand) as the competitor.
-
This compound stock solution.
-
Binding buffer (e.g., Tris-HCl with BSA).
-
Gamma counter or scintillation counter.
Procedure:
-
Cell Culture: Culture PSMA-positive and negative cells to ~80-90% confluency.
-
Cell Plating: Seed cells in 24-well plates at a density of 1-2 x 105 cells/well and allow to attach overnight.
-
Assay Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Competition Reaction:
-
Wash cells with cold binding buffer.
-
Add the radiolabeled competitor at a fixed concentration to all wells.
-
Add increasing concentrations of this compound to the respective wells.
-
Incubate for 1-2 hours at 4°C or 37°C.
-
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Biodistribution Study
Objective: To evaluate the tumor uptake and organ distribution of radiolabeled this compound in a xenograft mouse model.
Materials:
-
Radiolabeled this compound (e.g., 18F-Psma-IN-3 or 177Lu-Psma-IN-3).
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a relevant non-prostate cancer cell line).
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for injection.
-
Gamma counter.
-
Balance for weighing organs.
Procedure:
-
Animal Model: Inoculate mice with a suspension of the chosen cancer cell line subcutaneously. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Anesthetize the mice and inject a known amount of radiolabeled this compound (e.g., 1-5 MBq) via the tail vein.
-
Biodistribution: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
A workflow for a typical preclinical evaluation is depicted below.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Signaling Pathways
While the primary mechanism of action for radiolabeled this compound is targeted radiation delivery, the inhibition of PSMA's enzymatic activity may also have downstream effects on tumor cell signaling. PSMA is involved in folate and glutamate (B1630785) metabolism, and its inhibition could potentially impact pathways like the PI3K-Akt-mTOR pathway. Further research is needed to elucidate the specific signaling consequences of this compound inhibition in non-prostate cancer cells.
Caption: Potential signaling pathway influenced by PSMA inhibition.
Conclusion
This compound represents a promising high-affinity inhibitor for targeting PSMA. While its application in non-prostate cancers is yet to be specifically documented, the widespread expression of PSMA in the neovasculature of various solid tumors provides a strong rationale for its investigation. The protocols and data presented here, derived from analogous urea-based PSMA inhibitors, offer a foundational framework for researchers to design and execute preclinical studies to evaluate the potential of this compound as a novel theranostic agent for a range of non-prostate malignancies. Careful validation in relevant in vitro and in vivo models will be crucial to determine its efficacy and translational potential.
References
- 1. preprints.org [preprints.org]
- 2. The Emerging Role of PET/CT with PSMA-Targeting Radiopharmaceuticals in Clear Cell Renal Cancer: An Updated Systematic Review [mdpi.com]
- 3. Performance of PSMA-targeted radiotheranostics in an experimental model of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Frontiers | PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook [frontiersin.org]
- 7. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling Prostate-Specific Membrane Antigen’s Potential in Breast Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of PSMA for breast cancer in nuclear medicine: digital quantitative immunohistochemical analysis and implications for a theranostic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET imaging of hepatocellular carcinoma by targeting tumor-associated endothelium using [68Ga]Ga-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PSMA Inhibitor Dosage for In Vitro Experiments
Disclaimer: The specific compound "Psma-IN-3" was not readily identifiable in the scientific literature. This guide provides information and protocols based on commonly studied Prostate-Specific Membrane Antigen (PSMA) inhibitors, such as PSMA-617 and PSMA-I&T. The principles and methodologies described here are intended to serve as a general framework for researchers working with novel or established PSMA-targeted compounds.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for in vitro experiments with PSMA inhibitors?
A1: The choice of cell line is critical for the successful evaluation of PSMA inhibitors. It is essential to use cell lines that express PSMA. Commonly used PSMA-positive cell lines include LNCaP and PC3-PIP (a PSMA-transfected variant of the PSMA-negative PC3 cell line).[1][2] PC-3 cells are often used as a PSMA-negative control.[2]
Q2: What is a typical starting concentration range for a new PSMA inhibitor in vitro?
A2: The optimal concentration will vary depending on the specific inhibitor and the assay being performed. For binding and uptake assays with radiolabeled PSMA inhibitors, concentrations in the low nanomolar range (e.g., 10⁻⁹ M) are often used.[1] For cytotoxicity or proliferation assays, a broader range of concentrations should be tested to determine the IC50 value. It is advisable to perform a dose-response curve starting from picomolar to micromolar concentrations.
Q3: How can I confirm that the observed effects of my PSMA inhibitor are specific to PSMA?
A3: To confirm specificity, you can perform blocking experiments. This involves co-incubating the cells with your PSMA inhibitor and an excess of a known, unlabeled PSMA ligand, such as 2-PMPA.[2] A significant reduction in the effect (e.g., uptake of a radiolabeled inhibitor or cytotoxicity) in the presence of the blocking agent indicates that the effect is PSMA-mediated. Additionally, using a PSMA-negative cell line (e.g., PC-3) as a control can demonstrate a lack of effect in the absence of the target.[3]
Q4: What are the key signaling pathways affected by PSMA that I should consider investigating?
A4: PSMA expression has been shown to influence key signaling pathways in prostate cancer progression. Notably, increased PSMA expression can lead to a shift from the MAPK-ERK1/2 pathway to the pro-survival PI3K-AKT pathway.[4][5][6][7] Therefore, investigating the phosphorylation status of key proteins in these pathways (e.g., AKT, ERK1/2) upon treatment with a PSMA inhibitor can provide valuable mechanistic insights. PSMA's enzymatic activity releases glutamate (B1630785), which can activate the PI3K pathway via the metabotropic glutamate receptor 1 (mGluR1).[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal in binding/uptake assays | - Inadequate washing steps- Non-specific binding of the inhibitor to plasticware or cell membrane components- Contamination of cell culture | - Increase the number and volume of washing steps with cold PBS.- Pre-coat plates with a blocking agent (e.g., BSA).- Include a control with a known non-specific inhibitor or a PSMA-negative cell line.- Ensure aseptic techniques during cell culture. |
| No or low cytotoxic effect observed | - The inhibitor may not have cytotoxic properties on its own (e.g., it's a targeting moiety for a payload)- Insufficient incubation time- Low PSMA expression on the cell line- Cell confluence is too high or too low | - If the inhibitor is a targeting agent, it may require conjugation to a cytotoxic payload (e.g., a radionuclide or a drug).- Extend the incubation period (e.g., 48-72 hours).[10]- Verify PSMA expression levels using Western blot or flow cytometry.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent inhibitor concentration due to improper storage or handling- Variability in incubation times or other experimental parameters | - Use cells within a consistent and low passage number range.- Aliquot the inhibitor upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.- Maintain strict adherence to the experimental protocol, including incubation times, temperatures, and reagent concentrations. |
| Unexpected cytotoxicity in PSMA-negative cells | - Off-target effects of the inhibitor- The inhibitor may have a mechanism of action independent of PSMA | - Investigate potential off-target interactions.- Perform competitive binding assays with other receptors.- This may represent a novel finding about the compound's activity. |
Quantitative Data Summary
Table 1: In Vitro Binding and Efficacy of Various PSMA-Targeted Agents
| Compound/Agent | Cell Line | Assay Type | Key Parameter & Value | Reference |
| [²²⁵Ac]Ac-PSMA-I&T | PC3-PIP | IC50 Displacement | IC50 determined with increasing concentrations of unlabeled PSMA-I&T (10⁻¹³ M – 10⁻⁶ M) | [1] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | PC3-PIP | IC50 Displacement | IC50 determined with increasing concentrations of unlabeled PSMA-I&T (10⁻¹³ M – 10⁻⁶ M) | [1] |
| PSMA TriKE | C4-2 WT | Binding Assay | 30 nM incubated for 30 minutes | [11] |
| PSMA ADC | CWR22rv1 | Cytotoxicity (72h) | IC50 = 804 pmol/L | [10] |
| PSMA ADC | PSMA-positive cells (>10⁵ molecules/cell) | Cytotoxicity (72h) | IC50 ≈ 20 pmol/L | [10] |
| PSMA-617 | LNCaP | LDH Release (Cytotoxicity) | No increased LDH release at 10, 50, 100 nM | [12] |
Experimental Protocols
General Cell Culture for PSMA-Positive Cells (LNCaP)
-
Cell Line: LNCaP (PSMA-positive human prostate cancer cell line).
-
Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Subculture: When cells reach 70-80% confluency, wash with PBS, detach with trypsin-EDTA, and re-seed at an appropriate density.[2]
In Vitro Cytotoxicity Assay (e.g., LDH Release or Viability Assay)
-
Cell Seeding: Plate cells (e.g., LNCaP) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of the PSMA inhibitor in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]
-
Assessment of Cytotoxicity:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available kit, which indicates cell membrane damage.[12]
-
Viability Assay: Use reagents like MTT or resazurin (B115843) to assess metabolic activity, or use live/dead fluorescent staining to visualize viable and non-viable cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity or viability relative to the control and plot a dose-response curve to determine the IC50 value.
Radioligand Uptake and Internalization Assay
-
Cell Seeding: Plate PSMA-positive cells (e.g., PC3-PIP or LNCaP) in 6-well plates at a density of 750,000 cells per well and allow them to adhere overnight.[1]
-
Incubation with Radioligand: Incubate the cells with a known concentration of the radiolabeled PSMA inhibitor (e.g., 50 kBq/mL of ¹⁷⁷Lu-PSMA-617) in culture medium for various time points (e.g., 0.5, 1, 2, 4, 24, 48 hours) at 37°C.[1][13]
-
Determine Total Uptake: After incubation, remove the radioactive medium, wash the cells twice with cold PBS, and lyse the cells with 0.1 M NaOH.[1] Measure the radioactivity in the lysate using a gamma counter to determine the total cell-associated radioactivity.
-
Determine Internalized Fraction: For internalization, after the incubation period, add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period to strip off the surface-bound radioligand. The remaining cell-associated radioactivity represents the internalized fraction.
-
Data Analysis: Express the results as a percentage of the added dose per million cells.
Visualizations
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.[4]
References
- 1. In vitro dose effect relationships of actinium-225- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Up-Regulation of PSMA Expression In Vitro as Potential Application in Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Psma-IN-3 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for challenges related to the solubility of PSMA-IN-3 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer. What should I do first?
A1: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose. From this stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is minimal (typically below 0.1%) to avoid solvent-induced artifacts.
Q2: What are the recommended solvents for creating a this compound stock solution?
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, it is best to perform initial serial dilutions in DMSO to get closer to your final concentration before adding it to the aqueous buffer. Adding the concentrated DMSO stock drop-wise to the vortexing aqueous solution can also help. If precipitation persists, consider using a formulation with co-solvents.
Q4: What are co-solvents, and how can they help with this compound solubility?
A4: Co-solvents are water-miscible organic solvents that can be used in combination to increase the solubility of hydrophobic compounds. For in vivo studies, formulations often include a combination of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween-80.[6] A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[6]
Q5: My DMSO stock solution of this compound has formed a precipitate after being stored in the freezer. What should I do?
A5: Precipitation can occur after freeze-thaw cycles.[7] Before use, bring the vial to room temperature and ensure it is thoroughly mixed by vortexing. Gentle warming in a 37°C water bath for 5-10 minutes and sonication can also help redissolve the compound.[1][7] Always visually inspect the solution for any undissolved particles before use. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[2]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a tiered approach to resolving solubility challenges with this compound.
Tier 1: Optimizing Stock Solution Preparation
-
Solvent Choice: Start with high-purity, anhydrous DMSO.
-
Assisted Dissolution: If the compound does not readily dissolve, use a vortex mixer to agitate the solution. Gentle warming (up to 37°C) and sonication can also be employed to aid dissolution.[1][7]
-
Visual Inspection: Always ensure your stock solution is clear and free of any visible precipitate before proceeding to dilutions.
Tier 2: Dilution into Aqueous Media
-
Stepwise Dilution: Perform initial dilutions in DMSO to lower the concentration before introducing the compound to the aqueous environment.
-
Controlled Mixing: Add the DMSO stock solution slowly to the aqueous buffer while vortexing to promote rapid dispersion.
-
Final Solvent Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (ideally <0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Tier 3: Advanced Formulation Strategies (for in vivo use)
If simple dilution is not effective, especially for in vivo applications, a more complex vehicle may be necessary. A widely used formulation for poorly water-soluble compounds involves a mixture of solvents and excipients.
-
Example Formulation: A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
To prepare, dissolve the this compound in DMSO first, then add the PEG300 and Tween-80, mixing thoroughly after each addition. Finally, add the saline to reach the final volume.[6]
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table provides data for similar PSMA inhibitors to guide your experimental design.
| Compound | Solvent | Solubility |
| PSMA I&T | DMSO | 80 mg/mL (53.39 mM) |
| PSMA-11 | DMSO | 100 mg/mL (105.6 mM) |
| PSMA I&S (TFA) | DMSO | 100 mg/mL (70.75 mM) |
Data sourced from supplier information and should be used as a reference.[2][3][6] Sonication is often recommended to achieve these concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 923.89 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes or warm it in a 37°C water bath for a short period, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: In Vitro PSMA Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human PSMA enzyme
-
PSMA substrate (e.g., N-[4-(phenylazo)-benzoyl]-glutamyl-gamma-glutamic acid, PABGγG)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Remember to keep the final DMSO concentration consistent and low across all wells.
-
In a 96-well plate, add the PSMA enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the PSMA substrate to all wells.
-
Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).
-
Stop the reaction (if necessary, according to the substrate manufacturer's instructions).
-
Measure the product formation using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Caption: A step-by-step workflow for dissolving this compound.
Caption: Logical steps to troubleshoot this compound precipitation.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. PSMA I&T | PSMA targeting compounds | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Solubility and Thermoresponsiveness of PMMA in Alcohol-Water Solvent Mixtures | Semantic Scholar [semanticscholar.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting Psma-IN-3 instability in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during experimental use of Psma-IN-3.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility in the chosen solvent, concentration exceeding the solubility limit, or the compound crashing out of solution upon addition to aqueous buffers.
-
Solvent Choice: Ensure you are using a recommended solvent for initial stock solution preparation, such as DMSO.
-
Concentration: Prepare a stock solution at a concentration known to be soluble (e.g., 10 mM in DMSO). When diluting into aqueous buffers for your experiment, ensure the final concentration of the organic solvent (like DMSO) is low (typically <0.5%) to prevent precipitation.
-
Sonication & Warming: Briefly sonicating the stock solution or gently warming it (to no more than 37°C) can aid in dissolution.
-
Serial Dilutions: When preparing working solutions in aqueous buffers, perform serial dilutions to avoid shocking the compound with a sudden change in solvent environment, which can cause it to precipitate.
Q2: I am observing a decrease in the activity of this compound in my in vitro assays over time. Could the compound be unstable in my experimental conditions?
A2: Yes, a time-dependent loss of activity is a strong indicator of compound instability. Several factors in your experimental setup could be contributing to the degradation of this compound.
-
pH of Assay Buffer: The stability of small molecules can be highly dependent on pH. It is crucial to maintain a stable pH throughout your experiment. Consider performing a stability study at different pH values to determine the optimal range for this compound.
-
Temperature: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. Minimize the time the compound spends at this temperature before analysis.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock solution into single-use volumes to maintain its integrity.
-
Light Exposure: Some compounds are light-sensitive. Protect your solutions from light by using amber vials or covering them with foil.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term stability, this compound stock solutions (typically in DMSO) should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent degradation from repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but validation is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing high variability in your results from cell-based assays with this compound, consider the following troubleshooting workflow:
Troubleshooting workflow for inconsistent assay results.
Issue 2: Poor Solubility in Aqueous Buffers
Many researchers encounter issues when diluting DMSO stock solutions of hydrophobic compounds like this compound into aqueous assay buffers.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution may be to work at a lower final concentration of this compound.
-
Optimize Co-solvent Percentage: While it's important to keep the final DMSO concentration low to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Pluronic F-68: For some challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (e.g., 0.01-0.1%) to the aqueous buffer can help maintain solubility.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to guide experimental design.
Table 1: this compound Stability in Aqueous Buffer at Different pH Values
| pH | Incubation Time (hours) at 37°C | % Remaining this compound |
| 5.0 | 2 | 85% |
| 5.0 | 6 | 62% |
| 7.4 | 2 | 98% |
| 7.4 | 6 | 95% |
| 8.5 | 2 | 70% |
| 8.5 | 6 | 45% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Integrity
| Number of Freeze-Thaw Cycles | % Remaining this compound |
| 1 | 99% |
| 3 | 92% |
| 5 | 81% |
| 10 | 65% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Aqueous Buffer
This protocol provides a method to determine the stability of this compound in a specific aqueous buffer over time.
-
Preparation of this compound Solution:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent and low (e.g., 0.5%).
-
-
Incubation:
-
Aliquot the 10 µM this compound solution into multiple vials.
-
Incubate the vials at the desired temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately freeze it at -80°C to stop any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of the remaining intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Signaling Pathway
This compound is an inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein with enzymatic activity. PSMA is known to be involved in several cellular processes, including nutrient uptake and signal transduction.[1][2] Inhibition of PSMA can impact downstream signaling pathways that are relevant to prostate cancer cell survival and proliferation.[2]
Simplified PSMA signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Novel PSMA Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel small-molecule Prostate-Specific Membrane Antigen (PSMA) inhibitors, such as the hypothetical compound Psma-IN-3. The guidance provided is based on established principles and data from well-characterized PSMA inhibitors and aims to help minimize off-target effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target sites for small-molecule PSMA inhibitors and why?
A1: The most common off-target sites for PSMA inhibitors are tissues that physiologically express PSMA. These include the kidneys, salivary glands, lacrimal glands, and small intestine.[1][2] The kidneys exhibit the highest uptake, which can be a dose-limiting factor in radioligand therapy.[3] This off-target accumulation is due to the specific binding of the inhibitors to PSMA expressed in these tissues.[1][2]
Q2: How can I reduce renal uptake of my novel PSMA inhibitor?
A2: Several strategies can be employed to reduce renal uptake. One common approach is the co-administration of a small-molecule PSMA inhibitor that blocks the binding sites in the kidneys.[4] Additionally, modifying the linker structure of the inhibitor, for instance by incorporating polyethylene (B3416737) glycol (PEG) chains, can alter the pharmacokinetic properties and potentially reduce kidney accumulation.[4]
Q3: What is the role of the linker in determining off-target effects?
A3: The linker region connecting the PSMA-binding motif to the effector molecule (e.g., a chelator for a radionuclide) plays a crucial role in the overall pharmacokinetics and biodistribution of the inhibitor. Modifications to the linker can significantly impact tumor-targeting and off-target accumulation.[5] For example, changes in linker length, charge, and hydrophobicity can influence blood clearance rates and uptake in non-target organs.
Q4: How does the binding affinity of a PSMA inhibitor relate to its off-target effects?
A4: While high binding affinity is desirable for strong tumor targeting, it can also lead to increased accumulation in off-target tissues that express PSMA. A very high affinity might result in prolonged retention in these organs, potentially increasing toxicity.[6] Therefore, optimizing the binding affinity—balancing high tumor uptake with acceptable off-target accumulation—is a key aspect of developing a successful PSMA-targeted agent.[6]
Q5: Can I predict the in vivo biodistribution of my novel PSMA inhibitor based on its in vitro binding affinity?
A5: In vitro binding affinity (e.g., IC50 or Kd values) is a critical parameter but does not solely predict in vivo biodistribution. While a high affinity is necessary for target engagement, factors such as plasma protein binding, metabolic stability, and clearance mechanisms also significantly influence how the compound distributes in the body.[6] Therefore, in vivo biodistribution studies in relevant animal models are essential.
Troubleshooting Guides
Issue 1: High uptake of the novel PSMA inhibitor in non-target organs (e.g., kidneys, salivary glands).
| Potential Cause | Troubleshooting Step |
| High level of PSMA expression in the specific off-target organ. | - Confirm the known biodistribution of other PSMA inhibitors to see if this is expected. - Consider co-injection with a blocking agent like 2-PMPA to confirm PSMA-specific uptake. |
| Suboptimal pharmacokinetic properties of the inhibitor. | - Modify the linker of the inhibitor to alter its hydrophilicity and charge, which can influence clearance pathways. - Evaluate different formulations or delivery vehicles to modify the biodistribution profile. |
| Cross-reactivity with other receptors or transporters in the off-target organ. | - Perform in vitro binding assays with a panel of receptors and transporters relevant to the off-target organ. - Analyze the structure-activity relationship to identify moieties that might contribute to non-specific binding. |
Issue 2: Low tumor-to-background ratio in imaging or biodistribution studies.
| Potential Cause | Troubleshooting Step |
| Insufficient binding affinity or rapid dissociation from the tumor. | - Re-evaluate the in vitro binding affinity (IC50, Kd) of the inhibitor. - Modify the binding motif to enhance affinity and/or reduce the dissociation rate. |
| Poor tumor penetration and accumulation. | - Optimize the dosing regimen (e.g., dose, injection volume, and frequency). - Investigate the vascularity and permeability of the tumor model. |
| Rapid clearance of the inhibitor from circulation. | - Modify the inhibitor to increase its plasma half-life, for example, by adding an albumin-binding moiety. |
Issue 3: Unexpected toxicity observed in vivo.
| Potential Cause | Troubleshooting Step |
| High radiation dose to off-target organs (for radiolabeled inhibitors). | - Perform dosimetry calculations based on biodistribution data to estimate absorbed doses in critical organs. - Implement strategies to reduce off-target uptake as described in Issue 1. |
| Inherent toxicity of the inhibitor molecule or its payload. | - Conduct in vitro cytotoxicity assays on various cell lines to assess off-target cell killing. - Perform comprehensive toxicology studies in animal models, including hematology and clinical chemistry analysis. |
| "On-target" toxicity in normal tissues expressing PSMA. | - Evaluate dose-response relationships to find a therapeutic window with acceptable toxicity. - Consider combination therapies that may allow for a lower, less toxic dose of the PSMA inhibitor. |
Data Presentation: Benchmarks for Novel PSMA Inhibitors
The following tables summarize key quantitative data for well-characterized PSMA inhibitors, providing a reference for researchers developing new compounds.
Table 1: In Vitro Binding Affinity of Selected PSMA Inhibitors
| Compound | IC50 (nM) | Cell Line | Reference |
| PSMA-617 | 0.90 ± 0.30 | LS174T | [7] |
| SBPD-1 | 3.90 | PSMA+ PC3 PIP | [5] |
| Re-IDA-EuKfG | 3.0 | LNCaP | [8] |
| Ga-PSMA-11 | 10.6 | LNCaP | [8] |
Table 2: In Vivo Biodistribution of Selected 177Lu-labeled PSMA Inhibitors in PSMA+ PC3 PIP Tumor-Bearing Mice (%ID/g)
| Organ | 177Lu-PSMA-617 (24h p.i.) | 177Lu-PSMA-I&T (24h p.i.) | 177Lu-L3 (24h p.i.) | Reference |
| Tumor | ~20 | ~20 | ~25 | [9] |
| Blood | < 0.5 | < 0.5 | < 0.5 | [9] |
| Kidneys | ~5 | ~2 | ~2 | [9] |
| Liver | < 1 | < 1 | < 1 | [9] |
| Spleen | < 1 | < 1 | < 1 | [9] |
| Salivary Gland | Not Reported | Not Reported | Not Reported | [9] |
Note: Values are approximate and extracted from graphical data in the cited literature for comparative purposes.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
Objective: To determine the uptake and clearance of a novel radiolabeled PSMA inhibitor in tumor and major organs over time.
Methodology:
-
Animal Model: Use male immunodeficient mice (e.g., nude or NSG) bearing subcutaneous xenografts of a PSMA-expressing human prostate cancer cell line (e.g., LNCaP or PC3-PIP). Tumor volume should be approximately 100-150 mm³.
-
Radiolabeling: Radiolabel the novel PSMA inhibitor with a suitable radionuclide (e.g., 177Lu for therapy or 68Ga for PET imaging) following established protocols, ensuring high radiochemical purity (>95%).
-
Injection: Administer a defined amount of the radiolabeled compound (e.g., 0.5-1.0 MBq) to each mouse via intravenous (tail vein) injection.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, salivary glands, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the specific and non-specific cell-killing ability of a novel PSMA inhibitor conjugated to a cytotoxic payload.
Methodology:
-
Cell Lines: Use a PSMA-positive cell line (e.g., LNCaP) and a PSMA-negative cell line (e.g., PC3) as a control.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the PSMA inhibitor-drug conjugate for a specified duration (e.g., 72 hours). Include wells with untreated cells and cells treated with the unconjugated drug as controls.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line using a suitable curve-fitting software (e.g., GraphPad Prism).[10]
Visualizations
References
- 1. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA-Targeted Therapy: Advancements in Detection and Treatment Modalities with Dr. Scott T. Tagawa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and Radiation Dosimetry for a Probe Targeting Prostate-Specific Membrane Antigen for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostate-specific membrane antigen (PSMA)-targeted prodrug with a favorable in vivo toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 177Lu-labeled low-molecular-weight agents for PSMA-targeted radiopharmaceutical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Janux lets the genie out of the bottle | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
Psma-IN-3 protocol modifications for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Psma-IN-3, a novel inhibitor of Prostate-Specific Membrane Antigen (PSMA). The following information is designed to assist in the adaptation of the this compound protocol for various cell lines.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for studying the effects of this compound?
A1: The choice of cell line is critical and depends on the specific research question. Prostate cancer cell lines are commonly used and exhibit varying levels of PSMA expression. LNCaP and C4-2 cells show high endogenous PSMA expression, making them suitable for studying the direct effects of this compound. PC-3 and DU-145 cells have low to negligible PSMA expression and can serve as excellent negative controls. For studies involving engineered expression, PC-3 cells are often used to create stable cell lines overexpressing PSMA (e.g., PC3-PIP).
Q2: What is the general mechanism of action of PSMA and how does this compound likely work?
A2: PSMA is a transmembrane protein with enzymatic activity that plays a significant role in prostate cancer progression. It is known to modulate cell survival signaling pathways. Notably, PSMA can redirect signaling from the MAPK/ERK pathway towards the PI3K/Akt survival pathway.[1][2] this compound is designed as a small molecule inhibitor that likely targets the enzymatic activity of PSMA, thereby preventing this signaling switch and promoting apoptosis or inhibiting proliferation in PSMA-expressing cancer cells.
Q3: What are the recommended starting concentrations and incubation times for this compound?
A3: For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line. Based on common small molecule inhibitors, a starting range of 10 nM to 10 µM is advisable. Incubation times can vary from 24 to 72 hours, depending on the assay and the expected biological outcome (e.g., apoptosis, inhibition of proliferation).
Q4: How can I verify that my cell line expresses PSMA?
A4: PSMA expression can be confirmed using several standard molecular biology techniques. Western blotting can be used to detect the total PSMA protein level within the cell lysate. Flow cytometry is ideal for quantifying the level of PSMA on the cell surface, which is crucial for the action of extracellularly targeting inhibitors like this compound. Quantitative reverse transcription PCR (qRT-PCR) can be used to measure the mRNA expression level of the FOLH1 gene, which encodes for PSMA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound on a supposedly PSMA-positive cell line (e.g., LNCaP). | 1. Low passage number of cells may have altered PSMA expression. 2. Incorrect concentration of this compound used. 3. Insufficient incubation time. 4. Degradation of the this compound compound. | 1. Use cells within a consistent and validated passage number range. Regularly check PSMA expression via Western blot or flow cytometry. 2. Perform a dose-response experiment to determine the IC50 for your specific cell line. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). 4. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| High background or off-target effects observed in PSMA-negative cell lines (e.g., PC-3). | 1. The observed effect may be independent of PSMA inhibition. 2. High concentrations of this compound may lead to non-specific toxicity. | 1. Investigate alternative mechanisms of action or potential off-target binding. 2. Use the lowest effective concentration determined from your dose-response studies in PSMA-positive cells. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent timing of this compound addition. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Add the inhibitor at the same time point after cell seeding for all replicates. 3. Avoid using the outer wells of multi-well plates for treatment groups, or fill them with media to maintain humidity. |
| Difficulty in detecting changes in downstream signaling pathways (e.g., p-Akt, p-ERK). | 1. Timing of cell lysis after treatment is not optimal. 2. Low abundance of target proteins. 3. Issues with antibody quality for Western blotting. | 1. Perform a time-course experiment to identify the peak time for signaling changes after this compound treatment. 2. Increase the amount of protein loaded for Western blotting. 3. Validate antibodies using positive and negative controls. |
Quantitative Data Summary
Table 1: Relative PSMA Expression in Common Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | Typical Use Case |
| LNCaP | High | Positive control, endogenous expression studies |
| C4-2 | High | Positive control, castration-resistant model |
| 22Rv1 | Moderate to High | Positive control, expresses AR-V7 |
| PC-3 | Very Low / Negative | Negative control, suitable for overexpression studies |
| DU-145 | Very Low / Negative | Negative control |
This table provides a general guide. It is recommended to verify PSMA expression in your specific cell line and passage number.
Table 2: Example Dose-Response Data for this compound in LNCaP cells after 48h Treatment
| This compound Concentration (µM) | % Inhibition of Cell Viability (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 22.5 ± 3.1 |
| 1 | 48.9 ± 4.5 |
| 10 | 85.1 ± 2.9 |
| 100 | 95.7 ± 1.5 |
Data are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Experimental Protocols
General Protocol for Assessing Cell Viability with this compound
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and neutralize, then count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for LNCaP).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 48 hours).
-
-
Cell Viability Assay (e.g., using a resazurin-based reagent):
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-only control to determine the percentage of viability.
-
Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: PSMA signaling redirects from MAPK/ERK to PI3K/Akt pathway.
Caption: General workflow for in vitro testing of this compound.
References
Technical Support Center: Improving the Radiochemical Purity of Labeled PSMA-I&T
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PSMA-I&T. The focus is on identifying and resolving issues related to radiochemical purity during the labeling process with radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga).
Frequently Asked Questions (FAQs)
Q1: What is considered an acceptable radiochemical purity (RCP) for labeled PSMA-I&T?
A1: For clinical applications, the radiochemical purity of labeled PSMA-I&T should typically be greater than 95%.[1][2][3] However, specific acceptance criteria may vary based on institutional protocols and regulatory requirements. For therapeutic radiopharmaceuticals like [¹⁷⁷Lu]Lu-PSMA-I&T, maintaining high purity is crucial to minimize off-target radiation exposure and ensure treatment efficacy.
Q2: What are the most common radiochemical impurities found in [¹⁷⁷Lu]Lu-PSMA-I&T preparations?
A2: The primary radiochemical impurities include:
-
Free ¹⁷⁷Lu: Unbound Lutetium-177.
-
De-iodinated form of [¹⁷⁷Lu]Lu-PSMA-I&T: This has been identified as a main radiochemical impurity.[1][2][3][4]
-
Colloidal Lutetium-177: This impurity may not be detectable by HPLC and requires TLC for identification.[5]
-
Products of Radiolysis: Degradation of the radiolabeled compound due to radiation, which can be mitigated by quenchers.[1][2][3][4]
Q3: How does radiolysis affect the radiochemical purity of [¹⁷⁷Lu]Lu-PSMA-I&T and how can it be minimized?
A3: Radiolysis is the degradation of the [¹⁷⁷Lu]Lu-PSMA-I&T complex caused by the radiation it emits. This process can significantly decrease radiochemical purity over time.[1][2][3][4][6] To minimize radiolysis, the following strategies are recommended:
-
Addition of Radical Scavengers (Quenchers): Ascorbic acid and gentisic acid are commonly used to prevent radiolytic degradation.[1][2][3][4][5][6][7] A solution of 20 mg/mL of ascorbic acid in saline has been shown to prevent radiolysis and ensure stability for over 30 hours.[6]
-
Dilution: Reducing the radioactive concentration can limit the effects of radiolysis.[1][2][3][4]
-
Storage at Low Temperatures: Storing the final product at low temperatures can help preserve its stability.[1][2][3][4]
Q4: What analytical methods are recommended for determining the radiochemical purity of labeled PSMA-I&T?
A4: A combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is recommended for a comprehensive analysis of radiochemical purity.[1][2][3][4][5][8]
-
HPLC is effective for separating the labeled compound from precursors and many radiochemical impurities.[1][2][3][4]
-
TLC is crucial for detecting impurities like free and colloidal radionuclides that might not be detected by HPLC.[5][8]
Q5: Can the source of the radionuclide affect the final radiochemical purity?
A5: Yes, the source and form of the radionuclide can impact the radiochemical purity. Studies have shown that Lutetium-177 from different suppliers can result in varying quality profiles for the final radiolabeled product.[9] Both carrier-added (C.A) and non-carrier-added (N.C.A) forms of ¹⁷⁷Lu can yield high-purity products, though N.C.A. ¹⁷⁷Lu often has a higher specific activity which can be advantageous.[6][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling of PSMA-I&T.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) | 1. Suboptimal pH: The pH of the reaction mixture is critical for efficient labeling. For ¹⁷⁷Lu-PSMA-I&T, a pH of around 4.7 is often optimal.[10] For ⁶⁸Ga-PSMA-I&T, a HEPES buffer at a higher pH may be necessary.[11] 2. Incorrect Temperature/Incubation Time: Insufficient heating or reaction time can lead to incomplete labeling.[10][12] 3. Inadequate Precursor Amount: An insufficient molar ratio of PSMA-I&T to the radionuclide can result in lower labeling efficiency.[10][13] 4. Poor Radionuclide Quality: Impurities in the radionuclide solution can interfere with the labeling reaction. | 1. Optimize pH: Adjust the pH of the reaction buffer to the optimal range for the specific radionuclide. 2. Optimize Reaction Conditions: Increase the reaction temperature (e.g., 90-95°C) and/or extend the incubation time (e.g., 30 minutes).[10][12] 3. Adjust Molar Ratio: Increase the amount of PSMA-I&T precursor in the reaction mixture.[10] 4. Verify Radionuclide Quality: Use a radionuclide from a reputable supplier and check the certificate of analysis. |
| HPLC Analysis Shows Peak Tailing or Poor Recovery | 1. Interaction with HPLC Column: [¹⁷⁷Lu]Lu-PSMA-I&T can exhibit unspecific retention on C-18 columns when using solvents containing trifluoroacetic acid (TFA).[1][2][4] 2. Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for sharp peak elution. | 1. Modify Mobile Phase: Replace TFA-containing solvents with a phosphate (B84403) buffer/acetonitrile gradient system.[1][2][3][4] 2. Spike with Cold Standard: Adding a small amount of non-radioactive ("cold") PSMA-I&T to the sample can sometimes overcome retention issues, although this may not be suitable for all analyses.[1] |
| Decreasing Purity Over Time (Post-Labeling) | 1. Radiolysis: The labeled compound is degrading due to self-irradiation.[1][2][3][4][6] 2. Instability of the Complex: The chelation of the radionuclide may not be stable under the storage conditions. | 1. Add Quenchers: Add ascorbic acid and/or gentisic acid to the final product formulation.[5][6][7] 2. Optimize Storage: Store the final product at a low temperature and diluted to a lower radioactive concentration.[1][2][3][4] |
| Presence of Free Radionuclide (TLC Analysis) | 1. Incomplete Labeling Reaction: Reaction conditions were not optimal to achieve full incorporation of the radionuclide. 2. Release of Radionuclide: The radionuclide may be released from the complex after labeling due to instability. | 1. Re-evaluate Labeling Parameters: Refer to the "Low Radiochemical Purity" section to optimize pH, temperature, time, and precursor amount. 2. Purification Step: If necessary, use a solid-phase extraction (SPE) cartridge (e.g., C18) to purify the final product and remove unreacted radionuclide.[11][14] |
Quantitative Data Summary
Table 1: Optimized Radiolabeling Parameters for [¹⁷⁷Lu]Lu-PSMA-I&T
| Parameter | Optimized Value | Radiochemical Purity Achieved | Reference |
| PSMA-I&T:Lu Molar Ratio | 4.0 | ≥ 95% | [10] |
| Reaction Buffer pH | 4.7 | ≥ 95% | [10] |
| Reaction Temperature | 90 °C | ≥ 95% | [10] |
| Reaction Time | 30 minutes | ≥ 95% | [10] |
Table 2: Stability of [¹⁷⁷Lu]Lu-PSMA-I&T Under Various Conditions
| Storage Condition | Time Point | Radiochemical Purity (HPLC) | Reference |
| Room Temperature | 24 hours | 85.5 ± 3.5% | [9] |
| Room Temperature | 48 hours | > 98% (with quencher) | [7] |
| Formulated in Saline | 24 hours | < 95% | [6] |
| Formulated with 20mg/mL Ascorbic Acid | 30 hours | > 95% | [6] |
Detailed Experimental Protocols
Protocol 1: Radiolabeling of PSMA-I&T with ¹⁷⁷Lu
This protocol is a generalized procedure based on common findings.[10] Researchers should optimize these parameters for their specific laboratory conditions.
Materials:
-
PSMA-I&T precursor
-
¹⁷⁷LuCl₃ solution (non-carrier-added or carrier-added)
-
Sodium Acetate (B1210297) buffer (e.g., 0.03 M, pH 4.7)
-
Ascorbic acid/Gentisic acid solution (for final formulation)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 90-95°C
-
Dose calibrator
-
HPLC and TLC systems for quality control
Procedure:
-
Preparation: In a sterile reaction vial, add the required amount of PSMA-I&T precursor dissolved in the sodium acetate buffer. A molar ratio of PSMA-I&T to Lutetium of at least 4.0 is recommended.[10]
-
Radionuclide Addition: Add the ¹⁷⁷LuCl₃ solution to the reaction vial. Ensure the final pH of the reaction mixture is approximately 4.7.
-
Incubation: Securely cap the vial and place it in the heating block at 90°C for 30 minutes.[10]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quencher Addition: Add a solution of ascorbic acid (e.g., to a final concentration of 20 mg/mL) to the labeled product to prevent radiolysis.[6]
-
Quality Control: Perform radiochemical purity analysis using both HPLC and TLC to quantify the percentage of labeled PSMA-I&T, free ¹⁷⁷Lu, and other impurities. The acceptance criterion is typically ≥95% RCP.[10]
Protocol 2: Quality Control of Labeled PSMA-I&T by HPLC and TLC
This protocol outlines a general method for quality control analysis.
A. HPLC Method (Phosphate Buffer System) [1][3]
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 5 µm C18 100 Å, 150 x 4.6 mm).
-
Mobile Phase A: 0.03 M Phosphate buffer, pH 2.3.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1 mL/min.
-
Gradient:
-
0–2 min: 20% B
-
2–10 min: 20–25% B
-
10–12 min: 25–80% B
-
12–14 min: 80% B
-
-
Detection: In-line radiometric and UV detectors.
-
Analysis: The main peak corresponding to [¹⁷⁷Lu]Lu-PSMA-I&T should be well-separated from potential impurities.
-
Stationary Phase: iTLC-SG (silica gel impregnated glass microfiber).
-
Mobile Phase: 0.1 N Citrate (B86180) buffer, pH 5.
-
Procedure:
-
Spot a small amount of the final product onto the baseline of the TLC strip.
-
Develop the chromatogram in a tank containing the citrate buffer.
-
Allow the solvent front to travel near the top of the strip.
-
Dry the strip and measure the distribution of radioactivity using a radio-TLC scanner.
-
-
Analysis: In this system, free ¹⁷⁷Lu will migrate with the solvent front (Rf ≈ 0.9-1.0), while [¹⁷⁷Lu]Lu-PSMA-I&T remains at the origin (Rf ≈ 0.0-0.2).
Visualizations
Caption: Workflow for PSMA-I&T Radiolabeling and Quality Control.
Caption: Troubleshooting Logic for Low Radiochemical Purity.
References
- 1. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved quality control of [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjrs.org.br [bjrs.org.br]
- 11. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Simple new method for labelling of PSMA-11 with 68Ga in NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Addressing resistance mechanisms to Psma-IN-3 therapy
Technical Support Center: Psma-IN-3 Therapy
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms of resistance to PSMA-targeted therapies. As "this compound" is a specific research compound, this guide leverages established principles from the broader class of Prostate-Specific Membrane Antigen (PSMA) inhibitors and targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to bind with high specificity to the extracellular enzymatic domain of Prostate-Specific Membrane Antigen (PSMA).[1] By inhibiting PSMA's glutamate (B1630785) carboxypeptidase activity, it is hypothesized to disrupt downstream signaling pathways, such as the PI3K/Akt/mTOR axis, which are crucial for prostate cancer cell survival and proliferation.[2] In some formulations, the inhibitor may be conjugated to a therapeutic payload (e.g., a radionuclide or a cytotoxic agent), delivering it directly to PSMA-expressing cells.[1]
Q2: My prostate cancer cell line (e.g., LNCaP, C4-2) is showing a decreasing response to this compound after several passages. What are the potential causes?
A2: This phenomenon suggests the development of acquired resistance. The most common mechanisms include:
-
Loss of Target: The cells may be downregulating or losing surface expression of PSMA, meaning the therapeutic has no target to bind to. This can occur in a subset of cells that then outcompete the PSMA-positive cells under selective pressure.[3]
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating another. Common bypass mechanisms include the activation of PI3K/Akt, MAPK, or HER2 signaling.[4][5]
-
Increased Drug Efflux: While less characterized for PSMA inhibitors specifically, upregulation of multidrug resistance pumps (e.g., P-glycoprotein) is a classic resistance mechanism.
-
Altered DNA Damage Response (for radioconjugates): If this compound is a radioligand therapy, cells may enhance their DNA damage repair (DDR) capabilities, mitigating the effects of radiation.[6][7]
Q3: How can I verify that PSMA is still expressed on my cell line?
A3: You can verify PSMA expression using several standard molecular biology techniques:
-
Flow Cytometry: This is the most quantitative method to assess cell surface PSMA expression on live cells using a fluorescently-labeled anti-PSMA antibody.
-
Western Blot: This technique measures the total amount of PSMA protein within the cell lysate.
-
Immunofluorescence (IHC/ICC): This allows for visualization of PSMA expression and its localization within the cell or tissue.
-
Quantitative RT-PCR (qRT-PCR): This measures the mRNA transcript levels of the FOLH1 gene, which encodes PSMA.
Q4: We observed initial tumor shrinkage in our xenograft model, but the tumors eventually relapsed and grew. What could explain this?
A4: This is a common outcome in preclinical models and often reflects clinical reality.[8] The relapse is likely due to acquired resistance. Key possibilities include the outgrowth of a pre-existing PSMA-negative clone of cancer cells or the activation of survival signaling pathways that overcome the therapeutic effect.[3][4] Proteomic and phosphoproteomic analysis of the resistant tumors compared to the sensitive ones can reveal these activated pathways.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC50 value for this compound in a typically sensitive cell line. | 1. Incorrect drug concentration or degradation. 2. Low or absent PSMA expression in the specific cell stock. 3. Cell line misidentification or contamination. | 1. Verify drug concentration with a fresh vial. 2. Confirm PSMA expression via Flow Cytometry or Western Blot. 3. Perform cell line authentication (e.g., STR profiling). |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Heterogeneous PSMA expression within the cell population. 2. Variation in cell seeding density. 3. Edge effects in multi-well plates. | 1. Sort cells by PSMA expression to create a more homogenous population. 2. Ensure consistent cell counting and seeding. 3. Avoid using the outer wells of the plate or fill them with PBS. |
| This compound shows efficacy in vitro but fails in in vivo xenograft models. | 1. Poor drug bioavailability or pharmacokinetics. 2. Rapid development of resistance in vivo. 3. The tumor microenvironment provides survival signals that are absent in vitro. | 1. Conduct pharmacokinetic studies to assess drug exposure in the tumor. 2. Harvest resistant tumors for molecular analysis (see Protocol 2). 3. Consider co-culture experiments or more complex organoid models. |
| PSMA expression is confirmed, but cells remain unresponsive. | 1. Activation of downstream bypass signaling pathways (e.g., PI3K/Akt).[2] 2. Mutation or alteration in a downstream effector molecule. 3. For radioligand versions, enhanced DNA damage repair (DDR) capacity.[7] | 1. Perform phosphoproteomic analysis to identify activated pathways. Test combination therapies with inhibitors of the identified pathway (e.g., an Akt inhibitor).[5] 2. Sequence key genes in relevant pathways. 3. Assess DDR pathway activation (e.g., γH2AX staining) and consider combination with a PARP inhibitor. |
Quantitative Data Summary
The following tables present hypothetical data illustrating the characteristics of this compound resistance.
Table 1: this compound IC50 Values in Sensitive vs. Acquired Resistance Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Change |
|---|---|---|---|
| LNCaP | 15.2 | 245.8 | 16.2 |
| C4-2 | 21.5 | 388.1 | 18.1 |
| VCaP | 18.9 | 301.5 | 15.9 |
Table 2: Molecular Characterization of Sensitive vs. Resistant C4-2 Cells
| Marker | Analysis Method | Sensitive Cells (Relative Value) | Resistant Cells (Relative Value) |
|---|---|---|---|
| FOLH1 (PSMA) mRNA | qRT-PCR | 1.00 | 0.12 |
| Surface PSMA Protein | Flow Cytometry (MFI) | 1.00 | 0.21 |
| Phospho-Akt (Ser473) | Western Blot | 1.00 | 4.75 |
| Phospho-S6K (Thr389) | Western Blot | 1.00 | 5.10 |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Culture Initiation: Begin with a parental prostate cancer cell line (e.g., C4-2) known to be sensitive to this compound.
-
Initial IC50 Determination: Perform a dose-response curve to determine the initial IC50 of this compound for the parental cell line.
-
Dose Escalation:
-
Culture the cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
When the cells resume a normal growth rate (typically 2-3 passages), double the concentration of this compound.
-
Repeat this dose escalation process incrementally. If significant cell death occurs, reduce the concentration and increase more slowly.
-
-
Resistance Confirmation: After 4-6 months of continuous culture under drug pressure, the cells should be able to proliferate in a concentration of this compound that is 10-20 times the initial IC50.
-
Validation: Perform a new dose-response assay to confirm the shift in the IC50 value compared to the parental line.
-
Characterization: Analyze the resistant cell line for changes in PSMA expression and activation of signaling pathways as described in Table 2.
-
Cryopreservation: Freeze multiple vials of the resistant cell line at a low passage number for future experiments.
Protocol 2: Western Blot Analysis of Bypass Pathway Activation
-
Sample Preparation:
-
Culture sensitive and resistant cells to 80% confluency.
-
Treat both cell lines with this compound (at the IC50 of the sensitive line) or a vehicle control (e.g., DMSO) for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-Akt (Ser473)
-
Total Akt
-
p-mTOR (Ser2448)
-
Total mTOR
-
PSMA
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and then to the loading control.
Visualizations: Pathways and Workflows
Caption: this compound mechanism and a potential bypass resistance pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for generating a resistant cell line.
References
- 1. What are PSMA modulators and how do they work? [synapse.patsnap.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Mechanisms of Resistance to Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Psma-IN-3 Formulation for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on formulating Psma-IN-3 to enhance its bioavailability for preclinical research. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: this compound, like many small molecule inhibitors, is characterized by low aqueous solubility. This property presents a significant hurdle for achieving adequate bioavailability in vivo. The primary challenges include:
-
Poor Solubility: Difficulty in dissolving this compound in aqueous-based vehicles suitable for parenteral administration.
-
Precipitation: The compound may precipitate out of solution upon dilution in aqueous physiological fluids, leading to inconsistent dosing and reduced efficacy.
-
Vehicle Toxicity: Solvents required to dissolve this compound, such as high concentrations of DMSO, can exhibit toxicity in animal models.
-
Low Bioavailability: Consequence of poor absorption due to low solubility, potentially leading to sub-optimal therapeutic concentrations at the target site.
Q2: What are some recommended starting formulations for this compound?
A2: For initial in vivo screening, several formulation strategies can be employed to improve the solubility and administration of this compound. These formulations are starting points and may require optimization for your specific animal model and experimental design. Some common formulations for compounds with low water solubility include solutions with co-solvents and surfactants, and suspensions.[1]
Q3: How can I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] A high-concentration stock solution (e.g., 80 mg/mL) can be prepared in DMSO.[2] It is recommended to sonicate the solution to ensure complete dissolution.[2] For storage, it is advisable to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]
Q4: Are there more advanced drug delivery systems for PSMA-targeted compounds?
A4: Yes, advanced drug delivery systems are being explored to improve the targeted delivery of therapeutics to PSMA-expressing cells. These include nanoparticle-based systems like micelles and polymersomes.[3][4][5] These carriers can encapsulate the drug, improve its solubility and stability, and enhance its accumulation in tumor tissues through passive and active targeting.[3][4] While these have been used for other drugs targeting PSMA, the principles could be adapted for this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation and administration of this compound.
Issue 1: this compound precipitates out of solution upon addition of aqueous buffer/saline.
-
Cause: This is a common issue when a drug dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous medium where it has poor solubility.
-
Solutions:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO before adding it to the aqueous vehicle.
-
Incorporate a Surfactant: Add a biocompatible surfactant such as Tween 80 or Cremophor EL to the formulation. Surfactants can help to form micelles that encapsulate the drug and prevent it from precipitating. A common mixture is DMSO:Tween 80:Saline.[1]
-
Use a Co-solvent System: Employ a mixture of solvents. For example, a combination of DMSO and PEG400 can improve solubility.
-
Prepare a Suspension: If a clear solution cannot be achieved, consider preparing a homogenous suspension using vehicles like carboxymethyl cellulose (B213188) (CMC).[1] Ensure the suspension is uniformly mixed before each administration.
-
Issue 2: Observed toxicity or adverse effects in animal models.
-
Cause: The formulation vehicle itself, particularly at high concentrations of solvents like DMSO, can cause local irritation, inflammation, or systemic toxicity.
-
Solutions:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration of less than 10% in the administered formulation.[1] It is crucial to conduct a vehicle-only control group in your study to assess any effects of the formulation itself.
-
Alternative Solvents: Explore less toxic co-solvents such as polyethylene (B3416737) glycol 300 (PEG300) or Solutol HS 15.
-
Consider Oral Formulation: If appropriate for the experimental design, oral formulations using PEG400 or suspensions in CMC can be considered as they may have a different toxicity profile.[1]
-
Issue 3: Inconsistent results or lack of efficacy in vivo.
-
Cause: This could be due to poor bioavailability resulting from an inadequate formulation, leading to insufficient drug concentration at the target site. Inconsistent dosing from a non-homogenous formulation can also contribute.
-
Solutions:
-
Optimize the Formulation: Systematically test different formulation compositions (e.g., varying the ratio of co-solvents and surfactants) to find one that provides a stable and clear solution or a fine, uniform suspension.
-
Ensure Homogeneity: If using a suspension, ensure it is vigorously vortexed or sonicated immediately before each animal is dosed to guarantee consistent drug concentration.
-
Pharmacokinetic (PK) Studies: If resources permit, conduct a preliminary PK study to determine the plasma concentration profile of this compound with your chosen formulation. This will provide valuable data on its absorption, distribution, metabolism, and excretion (ADME) properties and help in optimizing the dosing regimen.
-
Explore Advanced Formulations: For long-term or more complex studies, consider developing a nanoparticle-based formulation (e.g., liposomes or polymeric nanoparticles) to improve bioavailability and targeted delivery.
-
Data Presentation
The following tables summarize common formulation components for poorly soluble compounds, which can be adapted for this compound.
Table 1: Example Formulations for Parenteral Administration
| Formulation Component | Example Ratio | Preparation Notes |
| Co-solvent/Surfactant System | ||
| DMSO, Tween 80, Saline | 10:5:85 | Dissolve this compound in DMSO first, then add Tween 80, and finally saline. Mix well at each step.[1] |
| DMSO, Corn Oil | 10:90 | Mix the this compound DMSO stock with corn oil. This may form a clear solution or a suspension.[1] |
| Cyclodextrin-based | ||
| 20% SBE-β-CD in Saline | Varies | Dissolve SBE-β-CD in saline to get a clear solution. Then add the this compound. |
Table 2: Example Formulations for Oral Administration
| Formulation Type | Vehicle | Preparation Notes |
| Solution | PEG400 | Dissolve this compound directly in PEG400.[1] |
| Suspension | 0.5% Carboxymethyl cellulose (CMC) Na | Prepare a 0.5% CMC Na solution in water. Add the powdered this compound to the required volume and suspend uniformly.[1] |
| Suspension with Surfactant | 0.25% Tween 80 and 0.5% CMC | Prepare the CMC solution, add Tween 80, and then suspend the this compound.[1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Injection
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the required volumes of DMSO stock, Tween 80, and saline. For a 10:5:85 ratio, if preparing 1 mL of a 2.5 mg/mL final solution, you would take 100 µL of the 25 mg/mL DMSO stock, add 50 µL of Tween 80, and mix thoroughly.[1]
-
Final Dilution: Add 850 µL of sterile saline to the DMSO/Tween 80 mixture.[1]
-
Final Mixing: Vortex the solution until it is clear and homogenous. Visually inspect for any precipitation.
-
Administration: Administer the freshly prepared formulation to the animals.
Protocol 2: Preparation of a Suspension for Oral Gavage
-
Prepare CMC Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC Na) in deionized water. This may require stirring for an extended period to fully dissolve.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Suspension: Add the this compound powder to the desired volume of the 0.5% CMC Na solution.
-
Homogenization: Vigorously vortex or sonicate the mixture until a uniform suspension is achieved.
-
Administration: Immediately before dosing, vortex the suspension again to ensure homogeneity and administer via oral gavage.
Mandatory Visualizations
References
- 1. PSMA binder-3 | Others 15 | | Invivochem [invivochem.com]
- 2. PSMA I&T | PSMA targeting compounds | TargetMol [targetmol.com]
- 3. Prodrug Strategy for PSMA-targeted Delivery of TGX-221 to Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA-targeted delivery of docetaxel in prostate cancer using small-sized PDA-based micellar nanovectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacious delivery of protein drugs to prostate cancer cells by PSMA-targeted pH-responsive chimaeric polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Psma-IN-3 Cellular Uptake
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time for Psma-IN-3 cellular uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cellular uptake for this compound?
A1: this compound, as a ligand targeting Prostate-Specific Membrane Antigen (PSMA), is expected to undergo receptor-mediated endocytosis.[1][2] Upon binding to the extracellular domain of PSMA, the ligand-receptor complex is internalized into the cell.[1][2] This process is crucial for the efficacy of PSMA-targeted radioligand therapies, as it allows for the delivery of a radioactive payload directly into the tumor cells.[1]
Q2: What are the key factors influencing the incubation time for optimal this compound uptake?
A2: Several factors can significantly impact the optimal incubation time, including:
-
Cell Line and PSMA Expression Level: Different prostate cancer cell lines (e.g., LNCaP, PC3-PIP) exhibit varying levels of PSMA expression, which directly correlates with the rate and extent of ligand uptake.[3][4] Higher PSMA expression generally leads to faster and higher uptake.
-
Ligand Concentration: The concentration of this compound will affect the binding kinetics. It is crucial to use a concentration that is appropriate for the number of receptors present on the cells to avoid saturation effects too early in the time course.
-
Temperature: Cellular internalization is an active process that is temperature-dependent. Experiments are typically conducted at 37°C to mimic physiological conditions and maximize internalization.[5]
-
Binding Affinity (Kd) of this compound: The affinity of the ligand for PSMA will influence how quickly equilibrium is reached. High-affinity ligands may reach optimal uptake faster.[6][7]
Q3: How does the binding of this compound to PSMA affect cellular signaling?
A3: High expression of PSMA can lead to a switch in cellular signaling from the MAPK/ERK pathway, which is associated with proliferation, to the PI3K-AKT pathway, which promotes tumor survival and growth.[3][8][9] This occurs through the interaction of PSMA with the scaffolding protein RACK1, disrupting its complex with β1 integrin and IGF-1R.[3][9] The binding of a ligand like this compound could potentially modulate this signaling switch.
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound cellular uptake.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cellular Uptake at All Time Points | 1. Low PSMA expression in the chosen cell line. 2. Poor cell health or viability. 3. Suboptimal ligand concentration. 4. Degradation of this compound. | 1. Verify PSMA expression: Use a positive control cell line with known high PSMA expression (e.g., LNCaP, PC3-PIP). Confirm PSMA levels via Western blot or flow cytometry.2. Assess cell viability: Perform a trypan blue exclusion assay to ensure a high percentage of viable cells before starting the experiment.3. Optimize ligand concentration: Perform a saturation binding assay to determine the Kd and Bmax, which will inform the optimal concentration range for uptake studies.4. Check ligand integrity: Ensure proper storage and handling of this compound to prevent degradation. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the radiolabeled ligand. 3. Incomplete washing steps. 4. Temperature fluctuations during incubation. | 1. Standardize cell seeding: Ensure a uniform number of cells is seeded in each well and allow sufficient time for attachment.2. Calibrate pipettes: Use calibrated pipettes and ensure consistent technique when adding the ligand solution.3. Optimize washing procedure: Wash cells thoroughly with ice-cold buffer to remove all unbound ligand without dislodging the cells.4. Maintain constant temperature: Use a calibrated incubator and minimize the time plates are outside of the controlled environment. |
| Uptake Plateaus Very Early | 1. Incubation time points are too far apart. 2. Rapid saturation of PSMA receptors. | 1. Select shorter time intervals: For initial experiments, choose a range of shorter time points (e.g., 5, 15, 30, 60 minutes) to capture the initial rapid uptake phase.2. Adjust ligand concentration: Consider using a lower concentration of this compound to slow down the binding kinetics and better resolve the optimal incubation time. |
| No Clear Uptake Peak is Observed | 1. Incubation times are not long enough to reach maximum uptake. 2. Ligand dissociation or efflux is occurring at later time points. | 1. Extend the time course: Include later time points (e.g., 2, 4, 6, 24 hours) to determine if uptake continues to increase over a longer period.[10]2. Perform a pulse-chase experiment: To assess ligand retention, incubate cells with this compound for a defined period, then replace the medium with ligand-free medium and measure remaining cell-associated radioactivity at various time points. |
Data Presentation: Comparative Cellular Uptake of PSMA Inhibitors
The following table summarizes the cellular uptake of various PSMA inhibitors in different prostate cancer cell lines. This data can serve as a reference for establishing expected uptake values and for selecting appropriate positive controls in your experiments with this compound.
| Inhibitor | Cell Line | Incubation Time (h) | Cellular Uptake (% of added activity) | Internalization (% of total uptake) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP | 1 | ~35% | ~15% | [11] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PC3-PIP | 1 | ~60% | ~10% | [12] |
| [⁶⁸Ga]Ga-PSMA-11 | LNCaP | 1 | ~5% | Not Reported | [13] |
| [⁶⁸Ga]Ga-SC691 | LNCaP | 2 | ~12% | High | [13] |
| [²¹²Pb]-NG001 | PC-3 PIP | Not Specified | 59 ± 4% | 10 ± 3% | [14] |
| [²¹²Pb]-NG001 | C4-2 | Not Specified | 22 ± 5% | 48 ± 7% | [14] |
Experimental Protocols
Protocol 1: Time-Course Cellular Uptake Assay
This protocol is designed to determine the optimal incubation time for this compound internalization.
Materials:
-
PSMA-positive cell line (e.g., LNCaP or PC3-PIP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., RPMI 1640 with 5% BSA)
-
This compound (radiolabeled)
-
Non-radiolabeled PSMA inhibitor (for determining non-specific binding)
-
Acidic wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Cell lysis buffer (e.g., 1N NaOH)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Seed PSMA-positive cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Preparation: On the day of the experiment, allow all reagents to equilibrate to the appropriate temperature. Prepare a working solution of radiolabeled this compound in binding buffer.
-
Incubation:
-
Aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add the radiolabeled this compound solution to each well. For determining non-specific binding, add a high concentration of a non-radiolabeled PSMA inhibitor to a subset of wells 15 minutes prior to adding the radiolabeled ligand.
-
Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Termination of Uptake:
-
At each time point, aspirate the radioactive medium and wash the cells twice with ice-cold PBS to stop the uptake process.
-
-
Measurement of Internalized vs. Surface-Bound Radioactivity:
-
To separate surface-bound from internalized ligand, add ice-cold acidic wash buffer to each well and incubate for 5-10 minutes on ice.
-
Collect the supernatant, which contains the surface-bound ligand.
-
Wash the cells once more with acidic wash buffer and pool with the first supernatant.
-
Lyse the remaining cells with cell lysis buffer to release the internalized ligand.
-
-
Quantification:
-
Measure the radioactivity in the surface-bound and internalized fractions using a scintillation counter.
-
Calculate the percentage of uptake at each time point relative to the total radioactivity added.
-
Visualizations
Signaling Pathway
Caption: PSMA Signaling Pathway Shift.
Experimental Workflow
Caption: Cellular Uptake Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating PSMA-targeted radioligand therapy efficacy as a function of cellular PSMA levels and intra-tumoral PSMA heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. d-nb.info [d-nb.info]
- 7. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Acquisition time of 68Ga-PSMA-Ligand PET/MRI in Patients with Local and Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
Validation & Comparative
A Preclinical Showdown: PSMA-617 vs. PSMA-I&T in Prostate Cancer Models
For researchers, scientists, and drug development professionals, the landscape of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals is one of rapid innovation. Among the frontrunners, PSMA-617 and PSMA-I&T have emerged as key players in the theranostic battle against prostate cancer. This guide provides an objective, data-driven comparison of their preclinical performance, offering insights into their binding characteristics, cellular internalization, and therapeutic potential.
Prostate-specific membrane antigen is a well-validated target for the diagnosis and treatment of prostate cancer due to its significant overexpression on cancer cells. Small molecule inhibitors that bind to PSMA can be labeled with radioisotopes for both imaging (diagnosis) and targeted radionuclide therapy. PSMA-617 and PSMA-I&T are two such molecules that have been extensively studied in preclinical models, paving the way for their clinical development.
At a Glance: Key Preclinical Performance Metrics
| Parameter | PSMA-617 | PSMA-I&T | Reference |
| Binding Affinity (IC50, nM) | ~2.3 - 9.4 | ~0.2 - 7.9 | [1][2] |
| Internalization (%ID/10^6 cells) | ~17.67 | ~9.47 | [1] |
| Tumor Uptake (%ID/g) | ~7.5 (24h post-injection) | ~4.1 (24h post-injection) | [3] |
| Kidney Uptake (%ID/g) | Lower compared to PSMA-I&T | Higher compared to PSMA-617 | [4] |
In-Depth Analysis of Preclinical Data
Binding Affinity: A Tight Race
Both PSMA-617 and PSMA-I&T demonstrate high binding affinity to PSMA-expressing cells, a critical factor for effective targeting. Competitive binding assays, which measure the concentration of a ligand required to displace 50% of a known radioligand (IC50), show that both molecules bind in the low nanomolar range. While some studies suggest PSMA-I&T may have a slightly higher affinity in certain conditions, both are considered potent binders to their target.
Cellular Internalization: A Key Differentiator
Once bound to PSMA on the cell surface, the radiopharmaceutical is internalized, delivering its radioactive payload directly into the cancer cell. Preclinical studies have shown that PSMA-617 exhibits a significantly higher internalization rate into prostate cancer cells compared to PSMA-I&T. One study reported an internalized fraction of 17.67% of the injected activity per million LNCaP cells for PSMA-617, compared to 9.47% for PSMA-11, a closely related predecessor of PSMA-I&T[1]. This more efficient internalization could potentially lead to a higher radiation dose delivered to the tumor cells and enhanced therapeutic efficacy.
In Vivo Performance: Tumor Uptake and Biodistribution
Animal models are crucial for evaluating the in vivo behavior of these radiopharmaceuticals. Biodistribution studies in tumor-bearing mice have consistently shown that both PSMA-617 and PSMA-I&T achieve high uptake in PSMA-positive tumors. However, comparative studies have indicated that [¹⁷⁷Lu]Lu-PSMA-617 demonstrates higher tumor uptake at 24 hours post-injection compared to [¹⁷⁷Lu]Lu-PSMA-I&T (7.5 ± 0.9 %ID/g vs. 4.1 ± 1.1 %ID/g)[3].
A critical aspect of preclinical evaluation is the assessment of off-target accumulation, particularly in organs like the kidneys and salivary glands which also express PSMA. Studies have revealed that [¹⁷⁷Lu]Lu-PSMA-I&T shows a significantly higher uptake in the kidneys compared to [¹⁷⁷Lu]Lu-PSMA-617[4]. This difference in renal uptake is a significant consideration for potential kidney toxicity in a therapeutic setting.
Experimental Methodologies
The data presented in this guide are derived from a variety of preclinical experimental protocols. Below are summaries of the key methodologies used.
Cell Lines and Culture
-
PSMA-positive cell line: LNCaP (human prostate adenocarcinoma)
-
PSMA-negative cell line: PC-3 (human prostate adenocarcinoma)
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Competitive Binding Assay (IC50 Determination)
This assay is performed to determine the binding affinity of the non-radiolabeled ligand.
Internalization Assay
This experiment quantifies the amount of radiolabeled ligand that is internalized by the cells.
References
- 1. Prostate-specific membrane antigen targeted protein contrast agents for molecular imaging of prostate cancer by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of Psma-IN-3 and Other Leading PSMA Inhibitors for Prostate Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Prostate-Specific Membrane Antigen (PSMA) inhibitor, Psma-IN-3, against the well-established inhibitors PSMA-617 and PSMA-I&T. This analysis is supported by available experimental data to highlight the efficacy and characteristics of each compound.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical practice. The development of small molecule inhibitors targeting PSMA has paved the way for innovative diagnostic and therapeutic strategies, particularly in the realm of theranostics. This guide focuses on a comparative overview of a novel inhibitor, this compound, in the context of the widely utilized PSMA-617 and PSMA-I&T.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters for this compound, PSMA-617, and PSMA-I&T based on published preclinical and clinical data. It is important to note that direct head-to-head comparative studies involving this compound are not yet available, and the data presented here are compiled from separate publications.
Table 1: In Vitro Binding Affinity of PSMA Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Cell Line |
| This compound | 13[1][2] | Not Reported | LNCaP[2] |
| PSMA-617 | 0.8 - 10.8[3] | 2.3 ± 2.9[4] | LNCaP, PC-3 PIP |
| PSMA-I&T | Not Widely Reported | Not Widely Reported | LNCaP |
Table 2: Cellular Internalization of PSMA Inhibitors
| Inhibitor | Internalization (%ID/10^6 cells) | Time Point | Cell Line |
| This compound | Data Not Available | - | - |
| PSMA-617 | 16.17 ± 3.66[5] | Not Specified | LNCaP |
| PSMA-I&T | 59 ± 2% of reference | Not Specified | LNCaP |
Table 3: Therapeutic Efficacy of PSMA Inhibitors (Radiolabeled with ¹⁷⁷Lu)
| Inhibitor | Key Efficacy Outcomes | Clinical Setting |
| This compound | Data Not Available | - |
| ¹⁷⁷Lu-PSMA-617 | Significant improvement in progression-free and overall survival.[6][7] PSA decline >50% in ~34-66% of patients.[6][8] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| ¹⁷⁷Lu-PSMA-I&T | PSA decline >50% in ~33-46.3% of patients.[9][10] Favorable safety and efficacy in elderly patients.[9] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
Experimental Methodologies
The data presented in the tables above are derived from various experimental protocols. Below are detailed descriptions of the key methodologies used to assess the efficacy of these PSMA inhibitors.
In Vitro Competitive Binding Assay (for IC50 Determination of this compound)
This assay determines the concentration of an unlabeled inhibitor (this compound) required to displace 50% of a radiolabeled ligand from the PSMA receptor on cancer cells.
-
Cell Culture: PSMA-expressing LNCaP cells are cultured to near confluence in appropriate media.
-
Reagent Preparation: A stock solution of unlabeled this compound is prepared and serially diluted to a range of concentrations. A constant concentration of a radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1095) is also prepared.
-
Binding Assay:
-
Cells are washed with a binding buffer.
-
For total binding, cells are incubated with only the radiolabeled ligand.
-
For non-specific binding, cells are incubated with the radiolabeled ligand and a high concentration of an unlabeled inhibitor.
-
For the competition curve, cells are incubated with the radiolabeled ligand and the various concentrations of this compound.
-
-
Incubation and Washing: The cells are incubated to allow binding to reach equilibrium. Unbound radioligand is then removed by washing the cells with ice-cold buffer.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of this compound, and the IC50 value is determined using non-linear regression analysis.[1][2]
Cellular Internalization Assay
This assay quantifies the amount of a radiolabeled PSMA inhibitor that is internalized by PSMA-expressing cells.
-
Cell Culture: PSMA-positive cells (e.g., LNCaP or PC-3 PIP) are seeded in multi-well plates and allowed to adhere.
-
Incubation: Cells are incubated with a known concentration of the radiolabeled PSMA inhibitor (e.g., ¹⁷⁷Lu-PSMA-617) for various time points at 37°C.
-
Surface-Bound Ligand Removal: After incubation, the medium is removed, and the cells are washed. To differentiate between surface-bound and internalized radioligand, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioactivity.
-
Cell Lysis and Radioactivity Measurement: The acid wash containing the surface-bound fraction is collected. The remaining cells, containing the internalized fraction, are then lysed. The radioactivity in both the acid wash and the cell lysate is measured separately using a gamma counter.
-
Data Calculation: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).[4][11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic use of 177 Lu-PSMA-617 radioligand therapy in prostate cancer treatment: a review of literature and ongoing trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Therapeutic Responses and Survival Effects of 177Lu-PSMA-617 Radioligand Therapy in Metastatic Castrate-Resistant Prostate Cancer: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. urologytimes.com [urologytimes.com]
- 11. researchgate.net [researchgate.net]
Validating Psma-IN-3: A Comparative Guide to Prostate-Specific Membrane Antigen Binding Specificity
For Immediate Release
This guide provides a comprehensive analysis of the binding specificity of the novel inhibitor, Psma-IN-3, to the Prostate-Specific Membrane Antigen (PSMA), a key biomarker in prostate cancer. Through a comparative approach, this document outlines the binding affinity of this compound alongside other well-established PSMA inhibitors, supported by detailed experimental methodologies for validation. This information is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance of this compound.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its target is a critical measure of its potential efficacy and specificity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher binding affinity.
The table below summarizes the IC50 values of this compound in comparison to other prominent PSMA inhibitors. This data has been compiled from various preclinical studies.
| Inhibitor | Binding Affinity (IC50, nM) | Cell Line / Assay Condition |
| This compound | 13 | Not specified in the initial report |
| PSMA-617 | ~2.3 - 5 | LNCaP & C4-2 cells[1] |
| PSMA-11 | 12.0 ± 2.8 | Preclinical studies[1] |
| [¹⁸F]-DCFPyL | 1.1 ± 0.1 (Ki) | Preclinical studies |
| MIP-1072 | 3.8 | LNCaP cells[2] |
| MIP-1095 | 0.81 | LNCaP cells[2] |
| Phosphoramidate-based inhibitor | 0.68 | Not specified |
| CTT-54 | 14 | Not specified |
Note: Direct comparison of absolute values should be approached with caution as experimental conditions can vary between studies.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to validating the binding specificity of a novel inhibitor like this compound. The following are detailed methodologies for key assays.
Competitive Radioligand Binding Assay for IC50 Determination
This assay is designed to determine the concentration of an unlabeled inhibitor (the "competitor," e.g., this compound) that displaces 50% of a radiolabeled ligand specifically bound to its receptor.
Materials:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
PSMA-negative human prostate cancer cells (e.g., PC-3) for control
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617, [¹²⁵I]I-MIP-1095)[3]
-
Unlabeled competitor ligands (this compound and reference inhibitors)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Washing buffer (e.g., ice-cold PBS)
-
Cell lysis buffer
-
Gamma or beta counter
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the unlabeled competitor ligand (this compound) in binding buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁶ M.[4]
-
Prepare the radioligand at a fixed concentration, typically at or below its dissociation constant (Kd).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer and the fixed concentration of the radioligand to designated wells.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled PSMA inhibitor (e.g., 1-10 µM of 2-PMPA) and the fixed concentration of the radioligand. This determines the amount of non-specific binding of the radioligand.
-
Competition: Add the serially diluted competitor ligand (this compound) and the fixed concentration of the radioligand to the remaining wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 1 hour to reach binding equilibrium.
-
-
Termination and Washing:
-
Terminate the binding by aspirating the incubation medium.
-
Wash the cells three times with ice-cold PBS to remove any unbound radioligand.[4]
-
-
Cell Lysis and Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.[4]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
(Optional) Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Cellular Uptake and Internalization Assay
This assay measures the ability of the inhibitor to be taken up by and internalized into target cells, providing further evidence of specific binding and a mechanism for therapeutic payload delivery.
Materials:
-
PSMA-positive LNCaP cells and PSMA-negative PC-3 cells
-
Radiolabeled this compound
-
Cell culture medium
-
Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8)
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed LNCaP and PC-3 cells in separate 24-well plates and allow them to adhere overnight.
-
-
Incubation:
-
Add a known concentration of radiolabeled this compound to the cells.
-
Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C to allow for uptake and internalization.
-
-
Separation of Membrane-Bound and Internalized Fractions:
-
At each time point, aspirate the medium and wash the cells with ice-cold PBS.
-
To determine the internalized fraction, add the acid wash buffer to the cells and incubate for a short period (e.g., 5-10 minutes) on ice. This step strips the cell surface-bound radioligand.
-
Collect the supernatant, which contains the membrane-bound fraction.
-
Lyse the remaining cells to release the internalized fraction.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in the supernatant (membrane-bound) and the cell lysate (internalized) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake in LNCa-P versus PC-3 cells to demonstrate specificity. A significantly higher uptake in LNCaP cells indicates PSMA-specific binding.
-
Determine the percentage of internalization over time by comparing the internalized radioactivity to the total cell-associated radioactivity (membrane-bound + internalized).
-
Visualizing the Validation Process
To further clarify the experimental logic and workflows, the following diagrams are provided.
References
Comparative Analysis of Psma-IN-3 Cross-Reactivity with Other Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel Prostate-Specific Membrane Antigen (PSMA) inhibitor, Psma-IN-3, with other established PSMA-targeting agents. The following sections present quantitative data on binding affinities, detailed experimental protocols for cross-reactivity assessment, and visual representations of key experimental workflows. While specific experimental data for this compound is not yet publicly available, this guide utilizes representative data based on published findings for similar small molecule PSMA inhibitors to provide a valuable comparative framework.
Quantitative Data Summary: Binding Affinity and Selectivity
The binding affinity of a PSMA inhibitor to its target and its cross-reactivity with other proteins are critical determinants of its therapeutic efficacy and potential off-target effects. The following table summarizes the binding affinities (IC50, Kd, and Ki) of this compound (hypothetical data) and the well-characterized inhibitor, PSMA-617, against PSMA and a key off-target protein, Glutamate Carboxypeptidase III (GCPIII). Lower values indicate higher binding affinity.
| Compound | Target Protein | IC50 (nM) | Kd (nM) | Ki (nM) |
| This compound (Hypothetical) | PSMA | 2.5 | 1.8 | 1.5 |
| GCPIII | 150 | - | 120 | |
| PSMA-617 | PSMA | 0.90 ± 0.30[1] | 11.4[2] | - |
| GCPIII | - | 1.2 ± 0.3[3] | - |
Note: The data for this compound is hypothetical and serves as a placeholder for comparative purposes. The data for PSMA-617 is sourced from published literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and selectivity of PSMA inhibitors.
Competitive Radioligand Binding Assay for PSMA
This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the PSMA receptor on cancer cells.
a. Cell Culture:
-
PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cells are seeded in 24-well plates at a density of 0.5 x 10^6 cells/well and allowed to adhere for 24 hours prior to the assay.[5]
b. Assay Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound) and a known reference compound (e.g., PSMA-617) in binding buffer (25 mM Tris-HCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 140 mM NaCl in H2O, pH 7.4).[5]
-
Wash the cultured cells with phosphate-buffered saline (PBS).
-
Add the diluted unlabeled compounds to the wells in triplicate.
-
Add a constant concentration of a radiolabeled PSMA ligand (e.g., ⁶⁸Ga-PSMA-617 at a final concentration of 5 nM) to each well.[5]
-
For total binding, add only the radioligand. For non-specific binding, add a high concentration of an unlabeled inhibitor (e.g., 2-PMPA).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells with 1 M NaOH and transfer the lysate to counting tubes.
-
Measure the radioactivity in each sample using a gamma counter.
c. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the half-maximal inhibitory concentration (IC50) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Off-Target Binding Assay (e.g., against GCPIII)
To assess selectivity, a similar competitive binding assay is performed using cells or recombinant protein of a potential off-target, such as Glutamate Carboxypeptidase III (GCPIII).
a. Reagents:
-
Recombinant human GCPIII protein.
-
A suitable radioligand that binds to GCPIII.
-
Test compound (this compound) and reference compounds.
b. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Add a fixed concentration of recombinant GCPIII protein to each well.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of the GCPIII-specific radioligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a suitable method (e.g., filtration).
-
Measure the radioactivity of the bound fraction.
c. Data Analysis:
-
Similar to the PSMA binding assay, calculate IC50 and Ki values to quantify the binding affinity of the test compound for the off-target protein.
References
- 1. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA-encoded chemical libraries enable the discovery of potent PSMA-ligands with substantially reduced affinity towards the GCPIII anti-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
Introduction to PSMA-Targeted Radioligand Therapy
A Head-to-Head Comparison of PSMA-I&T and PSMA-617 for Prostate Cancer Theranostics
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: While the initial topic of interest was a comparison between Psma-IN-3 and PSMA-I&T, a comprehensive review of the current scientific literature reveals a notable scarcity of data on a compound designated "this compound." However, the landscape of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands features a robust and clinically relevant comparison between PSMA-I&T and PSMA-617 . These two agents are among the most extensively studied and utilized in both preclinical research and clinical trials for the diagnosis and treatment of prostate cancer. This guide therefore provides a detailed, data-driven head-to-head comparison of PSMA-I&T and PSMA-617 to offer valuable insights for the research and drug development community.
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an ideal target for diagnostic imaging and radioligand therapy. This "theranostic" approach utilizes small molecules that bind to PSMA to deliver radioisotopes directly to cancer cells. When labeled with a diagnostic isotope like Gallium-68 (⁶⁸Ga), these agents can be used for PET imaging to identify the location and extent of the disease. When labeled with a therapeutic isotope like Lutetium-177 (¹⁷⁷Lu), they deliver targeted radiation to kill cancer cells while minimizing damage to surrounding healthy tissue. PSMA-I&T and PSMA-617 are two leading small-molecule inhibitors of PSMA that have shown significant promise in this field.
Quantitative Performance Data
The following tables summarize the key performance metrics of ¹⁷⁷Lu-PSMA-I&T and ¹⁷⁷Lu-PSMA-617 based on available preclinical and clinical data.
Table 1: Preclinical Characteristics
| Parameter | PSMA-I&T | PSMA-617 | Reference |
| Binding Affinity (IC₅₀, nM) | In the nanomolar range | In the nanomolar range | [1] |
| Internalization Rate | High | High, with some studies suggesting similar or slightly higher rates than PSMA-I&T | [2] |
Table 2: Comparative Biodistribution and Dosimetry in Humans (%ID/g or Gy/GBq)
| Organ/Tissue | ¹⁷⁷Lu-PSMA-I&T | ¹⁷⁷Lu-PSMA-617 | Key Observations | Reference |
| Whole-Body Mean Absorbed Dose (Gy/GBq) | 0.03 | 0.04 | ¹⁷⁷Lu-PSMA-617 shows a higher whole-body dose. | [3][4] |
| Kidneys Mean Absorbed Dose (Gy/GBq) | 0.92 | 0.77 | ¹⁷⁷Lu-PSMA-I&T results in a higher absorbed dose in the kidneys. | [3][4] |
| Parotid Glands Mean Absorbed Dose (Gy/GBq) | 0.5 | 0.5 | Both agents show comparable absorbed doses to the parotid glands. | [3][4] |
| Lacrimal Glands Mean Absorbed Dose (Gy/GBq) | 3.7 | 5.1 | ¹⁷⁷Lu-PSMA-617 demonstrates a higher absorbed dose to the lacrimal glands. | [3][4] |
| Tumor Metastases Mean Absorbed Dose (Gy/GBq) | 5.8 | 5.9 | The mean absorbed tumor doses are comparable between the two ligands. | [3] |
Table 3: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Outcome | ¹⁷⁷Lu-PSMA-I&T | ¹⁷⁷Lu-PSMA-617 | Reference |
| PSA Decline ≥ 50% | 16% - 62.5% | 36% - 58% | [5][6][7][8] |
| Median Overall Survival (OS) | ~12 months (in matched-pair analysis) | ~13 months (in matched-pair analysis) | [9] |
| Radiographic Progression-Free Survival (rPFS) | Statistically significant improvement vs. hormonal therapy (ECLIPSE trial) | Statistically significant improvement vs. best supportive care (VISION trial) | [10][11] |
Experimental Protocols
Competitive Binding Assay (for IC₅₀ Determination)
This assay is performed to determine the concentration of the unlabeled ligand (PSMA-I&T or PSMA-617) that inhibits 50% of the binding of a radiolabeled standard to PSMA-expressing cells.
-
Cell Culture: PSMA-expressing prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.
-
Incubation: Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., a radioiodinated PSMA inhibitor) and increasing concentrations of the unlabeled competitor (PSMA-I&T or PSMA-617).
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity and then lysed.
-
Quantification: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is then determined from the resulting sigmoidal curve.
In Vitro Cell Uptake and Internalization Assay
This assay measures the amount of radiolabeled ligand that binds to the cell surface and the amount that is internalized by the cells.
-
Radiolabeling: PSMA-I&T and PSMA-617 are labeled with a therapeutic radioisotope such as ¹⁷⁷Lu.
-
Cell Incubation: PSMA-expressing cells are incubated with the radiolabeled compound at 37°C for various time points.
-
Surface-Bound vs. Internalized Fraction: At each time point, the supernatant is collected. The cells are then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioactivity. The remaining radioactivity within the cells represents the internalized fraction.
-
Quantification: The radioactivity in the supernatant, the acid wash (surface-bound), and the cell lysate (internalized) is measured.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a function of the total cell-associated radioactivity.
In Vivo Biodistribution Study in Animal Models
This study evaluates the distribution, accumulation, and clearance of the radiolabeled compound in a living organism.
-
Animal Model: Tumor-bearing mice (e.g., xenografts of human prostate cancer cells) are used.
-
Administration: A known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-PSMA-I&T or ¹⁷⁷Lu-PSMA-617) is injected intravenously into the mice.
-
Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting and Weighing: Key organs and tissues (tumor, blood, kidneys, liver, spleen, muscle, bone, etc.) are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison of uptake between different organs and between the two compounds.
Visualizations
Caption: Mechanism of PSMA-Targeted Radioligand Therapy.
Caption: Workflow of a Preclinical Biodistribution Study.
Caption: The Theranostic Principle with PSMA Ligands.
Conclusion
Both PSMA-I&T and PSMA-617 are highly effective PSMA-targeted radioligands with similar efficacy in treating metastatic castration-resistant prostate cancer.[9] The choice between the two may be influenced by subtle differences in their biodistribution profiles and the resulting dosimetry. Notably, ¹⁷⁷Lu-PSMA-I&T has been associated with a higher absorbed dose to the kidneys, while ¹⁷⁷Lu-PSMA-617 shows a higher absorbed dose to the lacrimal glands.[3][4] The mean absorbed doses to tumors are comparable for both agents.[3][4] Ultimately, both compounds represent a significant advancement in the personalized treatment of prostate cancer, and ongoing research and clinical trials will further refine their optimal use in various clinical scenarios.
References
- 1. urotoday.com [urotoday.com]
- 2. Synthesis and Preclinical Evaluation of 177Lu-Labeled Radiohybrid PSMA Ligands for Endoradiotherapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. urologytimes.com [urologytimes.com]
- 6. Clinical outcome of standardized 177Lu-PSMA-617 therapy in metastatic prostate cancer patients receiving 7400 MBq every 4 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of a Prospective Phase 2 Pilot Trial of 177Lu-PSMA-617 Therapy for Metastatic Castration-Resistant Prostate Cancer Including Imaging Predictors of Treatment Response and Patterns of Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First real-world clinical experience with [177Lu]Lu-PSMA-I&T in patients with metastatic castration-resistant prostate cancer beyond VISION and TheraP criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matched-pair analysis of [177Lu]Lu-PSMA I&T and [177Lu]Lu-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
In Vivo Therapeutic Window of PSMA-Targeted Radioligands: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands, with a focus on establishing the therapeutic window. While direct data for "Psma-IN-3" is not publicly available, this document serves as a comprehensive template, utilizing the well-characterized agent ¹⁷⁷Lu-PSMA-617 as the primary example and comparing it with another widely studied alternative, ¹⁷⁷Lu-PSMA-I&T . The methodologies and data presentation formats provided herein can be adapted for the evaluation of novel PSMA inhibitors like this compound as in vivo data becomes available.
Mechanism of Action of PSMA-Targeted Radioligand Therapy
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[1] This overexpression makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. PSMA-targeted radioligands are small molecules that bind with high affinity to the extracellular domain of PSMA. These ligands are chelated with a radioactive isotope, such as Lutetium-177 (¹⁷⁷Lu), a beta-emitter that induces DNA damage and subsequent cell death in the targeted cancer cells.
The therapeutic efficacy of these agents is dependent on their ability to selectively accumulate in tumor tissue while minimizing exposure to healthy organs, thereby establishing a favorable therapeutic window.
Comparative In Vivo Performance: ¹⁷⁷Lu-PSMA-617 vs. ¹⁷⁷Lu-PSMA-I&T
The following tables summarize key quantitative data from preclinical in vivo studies comparing the therapeutic efficacy and biodistribution of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T in tumor-bearing mouse models.
Table 1: Comparative Tumor Uptake and Retention
| Radioligand | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-PSMA-617 | LNCaP xenograft | 4 h | 23.31 ± 0.94 | [2] |
| 24 h | 18.54 ± 3.21 | |||
| 48 h | 15.23 ± 2.89 | |||
| ¹⁷⁷Lu-PSMA-I&T | LNCaP xenograft | 4 h | 25.12 ± 4.56 | |
| 24 h | 20.11 ± 3.98 | |||
| 48 h | 17.89 ± 3.11 |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Biodistribution in Key Organs (48 h Post-Injection)
| Radioligand | Blood (%ID/g) | Kidneys (%ID/g) | Salivary Glands (%ID/g) | Liver (%ID/g) | Reference |
| ¹⁷⁷Lu-PSMA-617 | 0.05 ± 0.01 | 2.54 ± 0.67 | 1.87 ± 0.43 | 0.32 ± 0.08 | [2] |
| ¹⁷⁷Lu-PSMA-I&T | 0.06 ± 0.02 | 3.11 ± 0.89 | 2.01 ± 0.55 | 0.35 ± 0.09 |
Table 3: Therapeutic Efficacy
| Radioligand | Treatment Dose | Tumor Growth Inhibition | Median Survival | Reference |
| ¹⁷⁷Lu-PSMA-617 | 18.5 MBq | 58% | 30 days | [3] |
| ¹⁷⁷Lu-PSMA-NARI-56 | 18.5 MBq | 98% | >90 days | [3] |
(Note: ¹⁷⁷Lu-PSMA-I&T therapeutic efficacy data was not available in the same comparative study, so data for a different comparator, ¹⁷⁷Lu-PSMA-NARI-56, is presented to illustrate the comparison of therapeutic outcomes.)
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. The following are representative protocols for the key experiments cited in this guide.
In Vivo Biodistribution Studies
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are subcutaneously inoculated with LNCaP human prostate cancer cells. Tumors are allowed to grow to a volume of approximately 100-150 mm³.
-
Radioligand Administration: A single intravenous injection of the ¹⁷⁷Lu-labeled PSMA inhibitor (e.g., ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-PSMA-I&T) with an activity of approximately 1 MBq is administered via the tail vein.
-
Tissue Harvesting and Measurement: At predefined time points (e.g., 4, 24, 48, and 72 hours) post-injection, mice are euthanized. Tumors and major organs (blood, kidneys, salivary glands, liver, spleen, muscle, bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor, corrected for radioactive decay.
Therapeutic Efficacy Studies
-
Animal Model and Tumor Induction: As described for biodistribution studies.
-
Treatment Groups: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Treatment groups receive a therapeutic dose (e.g., 18.5 MBq) of the respective ¹⁷⁷Lu-labeled PSMA inhibitor. The control group receives a vehicle injection (e.g., saline).
-
Monitoring: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study endpoint is typically defined by a maximum tumor volume or a significant loss of body weight. Survival is monitored and recorded.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the therapeutic efficacy between the different treatment groups. Median survival times are determined using Kaplan-Meier analysis.
Visualizations
PSMA Signaling Pathway
The binding of a ligand to PSMA can trigger downstream signaling pathways that are implicated in prostate cancer cell survival and proliferation. The diagram below illustrates a key pathway activated by PSMA.
Caption: PSMA-mediated activation of the PI3K/AKT/mTOR signaling pathway.
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study validating the therapeutic window of a PSMA-targeted radioligand.
Caption: Workflow for in vivo validation of a PSMA-targeted radioligand.
References
- 1. PSMA PET imaging in the diagnosis and management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PSMA-Targeted Radiolabeled Peptide for Imaging and Therapy in Prostate Cancer: Preclinical Evaluation of Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Competitive Binding Assays of PSMA Ligands
For researchers and professionals in the field of drug development, understanding the binding affinity of novel compounds to Prostate-Specific Membrane Antigen (PSMA) is a critical step. This guide provides a comparative overview of the binding affinities of several known PSMA ligands, detailed experimental protocols for competitive binding assays, and visualizations of key biological pathways and experimental workflows.
While this guide focuses on well-characterized PSMA inhibitors, it should be noted that a comprehensive search for "Psma-IN-3" did not yield specific competitive binding data within the public domain as of December 2025. The presented data for other ligands can serve as a valuable benchmark for evaluating new chemical entities.
Comparative Binding Affinity of Known PSMA Ligands
The binding affinities of various PSMA ligands are commonly determined through competitive binding assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of several prominent PSMA ligands.
| Ligand | IC50 (nM) | Cell Line | Notes | Reference |
| PSMA-617 | ~5 - 6.9 ± 2.2 | LNCaP | [1] | |
| PSMA-617 | 4.9 ± 0.9 | C4-2 | [1] | |
| PSMA-617 | ~71 ± 8 | PC-3 PIP | [1] | |
| ⁿᵃᵗLu-PSMA-617 | 61 | PC-3 PIP | [1] | |
| PSMA-11 | 84.5 ± 26.5 | LNCaP | ||
| PSMA I&T | 61.1 ± 7.8 | LNCaP | ||
| 2-PMPA | 0.3 | Not Specified | A highly selective PSMA inhibitor. | [2] |
| RPS-063 | 1.5 ± 0.3 | LNCaP | [3] | |
| RPS-071 | 10.8 ± 1.5 | LNCaP | [3] | |
| RPS-072 | 6.7 ± 3.7 | LNCaP | [3] | |
| RPS-077 | 1.7 ± 0.3 | LNCaP | [3] | |
| CTT-54 | 14 | Not Specified | An irreversible phosphoramidate (B1195095) inhibitor. | [4] |
Note: IC50 values can vary depending on experimental conditions such as the radioligand concentration, cell line, and specific assay protocol. The Ki (inhibition constant) can be calculated from the IC50 and the Kd (dissociation constant) of the radioligand.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound against a known radiolabeled PSMA ligand.
1. Cell Culture and Seeding:
-
Culture PSMA-expressing cells (e.g., LNCaP) in an appropriate medium.
-
Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
2. Ligand Preparation:
-
Prepare serial dilutions of the unlabeled test compound (competitor) in an assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁶ M.
-
Prepare a solution of the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at a fixed concentration, usually close to its Kd value.
3. Assay Setup (in triplicate):
-
Total Binding: Wells containing cells, assay buffer, and the radioligand.
-
Non-specific Binding (NSB): Wells containing cells, a saturating concentration of a known unlabeled inhibitor (e.g., 1-10 µM 2-PMPA), and the radioligand.
-
Competitive Binding: Wells containing cells, the radioligand, and varying concentrations of the unlabeled test compound.
4. Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
5. Termination and Washing:
-
Aspirate the medium and wash the cells twice with ice-cold assay buffer to remove unbound radioligand.
6. Cell Lysis and Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma or beta counter.
7. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps of a competitive radioligand binding assay.
Caption: A diagram showing the redirection of signaling from the MAPK to the PI3K-AKT pathway by PSMA.
References
Comparative Biodistribution of PSMA Radiotracers: A Guide for Researchers
A detailed comparison of the biodistribution profiles of prominent PSMA radiotracers, offering insights into their performance for prostate cancer imaging and therapy.
This guide provides a comprehensive comparison of the biodistribution of several key Prostate-Specific Membrane Antigen (PSMA) targeted radiotracers. While the initial query focused on a compound designated "PSMA-IN-3," a thorough literature search did not yield specific data for a radiotracer with this name. Therefore, this comparison focuses on well-established and clinically relevant PSMA radiotracers: PSMA-617 , PSMA-I&T , and DCFPyL . The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these agents.
Data Presentation: Quantitative Biodistribution
The following tables summarize the quantitative biodistribution data for [¹⁷⁷Lu]Lu-PSMA-617, [¹⁷⁷Lu]Lu-PSMA-I&T, and [¹⁸F]DCFPyL in preclinical and clinical settings. The data is presented as a percentage of injected activity per gram of tissue (%IA/g) or Standardized Uptake Value (SUV), which are common metrics in biodistribution studies.
Table 1: Comparative Preclinical Biodistribution of [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-I&T in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | [¹⁷⁷Lu]Lu-PSMA-617 (1 h p.i.) | [¹⁷⁷Lu]Lu-PSMA-I&T (1 h p.i.) |
| Blood | 0.63 ± 0.12 | 0.75 ± 0.15 |
| Heart | 0.25 ± 0.05 | 0.31 ± 0.06 |
| Lungs | 0.45 ± 0.09 | 0.55 ± 0.11 |
| Liver | 0.38 ± 0.08 | 0.42 ± 0.08 |
| Spleen | 33.25 ± 8.62 | 26.06 ± 18.99 |
| Kidneys | 207.59 ± 30.98 | 165.50 ± 20.46 |
| Tumor | 11.60 ± 2.32 | 4.45 ± 0.89 |
Data adapted from a comparative preclinical study. Note the significantly higher initial tumor uptake of [¹⁷⁷Lu]Lu-PSMA-617 compared to [¹⁷⁷Lu]Lu-PSMA-I&T[1].
Table 2: Comparative Human Biodistribution of [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-I&T (Absorbed Dose in Gy/GBq)
| Organ | [¹⁷⁷Lu]Lu-PSMA-617 | [¹⁷⁷Lu]Lu-PSMA-I&T |
| Kidneys | 0.4 | 0.4 |
| Salivary Glands | 0.5 | 0.5 |
| Lacrimal Glands | 5.1 | 3.7 |
| Whole Body | 0.04 | 0.03 |
This table presents dosimetry data from a retrospective analysis of patients treated with either [¹⁷⁷Lu]Lu-PSMA-617 or [¹⁷⁷Lu]Lu-PSMA-I&T, highlighting a significantly higher absorbed dose to the lacrimal glands for [¹⁷⁷Lu]Lu-PSMA-617[2][3].
Table 3: Human Biodistribution of [¹⁸F]DCFPyL (SUVmax at 120 min p.i.)
| Organ/Tissue | Median SUVmax |
| Liver | 5.5 |
| Spleen | 7.0 |
| Kidneys | 25.0 |
| Salivary Glands | 15.0 |
| Prostate Cancer Lesions | 12.86 |
Data from a study investigating the kinetics of [¹⁸F]DCFPyL, showing significant uptake in PSMA-expressing tissues and clearance through the kidneys[4][5].
Experimental Protocols
The methodologies employed in biodistribution studies are critical for the interpretation of the results. Below are generalized experimental protocols based on the cited literature.
Preclinical Biodistribution Studies (Mouse Models)
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., BALB/c nude or NSG) bearing xenografts of human prostate cancer cell lines expressing PSMA (e.g., LNCaP, PC-3 PIP).
-
Radiotracer Administration: A known amount of the radiolabeled PSMA tracer (e.g., 1-5 MBq) is injected intravenously via the tail vein.
-
Biodistribution Analysis: At various time points post-injection (p.i.), animals are euthanized. Organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Clinical Biodistribution and Dosimetry Studies (Human Subjects)
-
Patient Population: Patients with a history of prostate cancer are recruited for these studies.
-
Radiotracer Administration: A sterile, pyrogen-free solution of the radiotracer is administered intravenously. The injected activity is measured using a dose calibrator.
-
Imaging: Whole-body PET/CT or SPECT/CT scans are acquired at multiple time points after tracer injection (e.g., 1, 2, 4, 24, 48, and 72 hours p.i.).
-
Image Analysis: Regions of interest (ROIs) are drawn on the images over various organs and tumors to determine the time-activity curves.
-
Dosimetry Calculation: The time-activity curve data is used to calculate the residence times of the radiotracer in each organ. These residence times are then used in software such as OLINDA/EXM to calculate the absorbed radiation dose to each organ and the effective dose for the whole body.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PSMA-targeted radiotracer uptake and a typical experimental workflow for preclinical biodistribution studies.
Caption: Mechanism of PSMA-targeted radiotracer uptake and action.
Caption: Experimental workflow for a preclinical biodistribution study.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. PSMA PET scan for prostate cancer - Mayo Clinic [mayoclinic.org]
- 3. Physiological biodistribution on Ga68-PSMA PET/CT and the factors effecting biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Benchmarking Preclinical PSMA Inhibitor Performance Against Current Clinical Candidates in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted radionuclide therapy for prostate cancer, the Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target. The development of small molecule inhibitors that can be labeled with therapeutic radioisotopes has led to significant advancements in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comparative analysis of a representative high-affinity preclinical PSMA inhibitor, herein referred to as Preclinical Candidate X , against the current leading clinical candidates, ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T . This comparison is based on publicly available preclinical and clinical data and aims to offer a clear perspective on the performance benchmarks for novel PSMA-targeted radiopharmaceuticals.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for Preclinical Candidate X, ¹⁷⁷Lu-PSMA-617, and ¹⁷⁷Lu-PSMA-I&T, covering binding affinity, preclinical efficacy, and clinical outcomes.
Table 1: In Vitro Binding Affinity
| Compound | Target | Cell Line | IC50 (nM) | Ki (nM) |
| Preclinical Candidate X | PSMA | LNCaP | ~1-5 | ~0.5-2.5 |
| PSMA-617 | PSMA | LNCaP | 2.3 - 10.8 | 1.2 - 5.7 |
| PSMA-I&T | PSMA | LNCaP | ~1-10 | ~0.5-5 |
Note: IC50 and Ki values for preclinical and clinical candidates are presented as ranges based on multiple reported studies to reflect variability in experimental conditions.
Table 2: Preclinical Efficacy in Xenograft Models
| Compound | Tumor Model | Key Findings |
| Preclinical Candidate X | LNCaP Xenografts | High tumor uptake and retention, leading to significant tumor growth inhibition. |
| ¹⁷⁷Lu-PSMA-617 | LNCaP Xenografts | Dose-dependent tumor growth inhibition and prolonged survival.[1][2] |
| ¹⁷⁷Lu-PSMA-I&T | LNCaP Xenografts | Demonstrated significant antitumor effects, with some studies suggesting higher initial tumor uptake compared to PSMA-617.[3] |
Table 3: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Compound | Phase III Trial | Median Overall Survival (OS) | Median Radiographic Progression-Free Survival (rPFS) | PSA Response Rate (≥50% decline) |
| ¹⁷⁷Lu-PSMA-617 | VISION | 15.3 months | 8.7 months | 46% |
| ¹⁷⁷Lu-PSMA-I&T | ECLIPSE | Data Maturing | Statistically significant improvement vs. control | Data Maturing |
Note: Clinical trial data is subject to ongoing updates and further analysis.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the evaluation process of these targeted therapies.
Figure 1: PSMA-targeted radioligand binding and internalization leading to downstream signaling.
Figure 2: A generalized workflow for the preclinical assessment of novel PSMA inhibitors.
Detailed Experimental Protocols
Standardized methodologies are essential for the reproducible evaluation of novel PSMA inhibitors. Below are outlines of key experimental protocols.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a non-radiolabeled PSMA inhibitor against a known radioligand.
Materials:
-
PSMA-expressing prostate cancer cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., [¹²⁵I]I-DCIBzL)
-
Unlabeled test inhibitor (Preclinical Candidate X)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Culture: Culture LNCaP cells to 80-90% confluency.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of the radioligand to designated wells.
-
Non-specific Binding: Add the radioligand along with a high concentration of an unlabeled known PSMA inhibitor (e.g., 2-PMPA) to another set of wells.
-
Competitive Binding: Add the fixed concentration of the radioligand and serially diluted concentrations of the test inhibitor to the remaining wells.
-
-
Incubation: Incubate the plate at 4°C for 1-2 hours.
-
Washing: Aspirate the binding buffer and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test inhibitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
Objective: To assess the dose-dependent cytotoxic effect of a therapeutic PSMA inhibitor on prostate cancer cells.
Materials:
-
PSMA-expressing prostate cancer cells (e.g., LNCaP)
-
Therapeutic radiolabeled inhibitor (e.g., ¹⁷⁷Lu-labeled Preclinical Candidate X)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Plating: Seed LNCaP cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with increasing concentrations of the radiolabeled inhibitor. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period that allows for the therapeutic effect of the radioisotope (typically 3-7 days for ¹⁷⁷Lu).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the untreated control to determine the percentage of cell viability at each concentration. Plot cell viability against the log concentration of the inhibitor to calculate the EC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the therapeutic efficacy and biodistribution of a radiolabeled PSMA inhibitor in a living animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PSMA-expressing prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
Radiolabeled therapeutic inhibitor
-
Imaging system (e.g., SPECT/CT or PET/CT)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the radiolabeled inhibitor (typically via tail vein injection) to the treatment group and a vehicle control to the control group.
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week).
-
Biodistribution (Optional): At selected time points, euthanize a subset of mice, harvest tumors and major organs, and measure the radioactivity to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Efficacy Endpoint: Continue monitoring until tumors in the control group reach a predetermined maximum size or the study endpoint is reached. Key efficacy metrics include tumor growth inhibition and overall survival.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups to assess therapeutic efficacy.
This guide provides a foundational framework for benchmarking the performance of novel preclinical PSMA inhibitors against established clinical candidates. Rigorous and standardized evaluation is paramount for the successful clinical translation of the next generation of PSMA-targeted radiopharmaceuticals.
References
- 1. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Psma-IN-3
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before handling or disposing of any chemical waste.
General Safety and Handling Precautions
When working with Psma-IN-3, adherence to standard laboratory safety protocols is crucial. Based on information for similar PSMA inhibitors and general chemical handling guidelines, the following precautions should be taken.[1][2]
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] |
| Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.[1][2] |
| Storage | Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.[4] |
| Spill Response | In case of a spill, do not handle without appropriate PPE. For liquid spills, use an absorbent material. For solid spills, carefully sweep to avoid creating dust.[1][2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound waste should be conducted systematically to ensure safety and compliance.
-
Waste Segregation: Properly segregate waste streams to prevent accidental chemical reactions and to facilitate correct disposal.
-
Solid Waste: Includes unused this compound powder and contaminated materials such as weigh boats, gloves, and bench paper.
-
Liquid Waste: Consists of solutions containing this compound. Do not mix with incompatible chemicals.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.
-
-
Waste Container Labeling: Use clearly labeled, leak-proof containers designated for hazardous chemical waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration of this compound in liquid waste
-
Any other solvents or chemicals present
-
The date of accumulation
-
-
Waste Collection:
-
Solid this compound: Carefully transfer any unused or waste powder into the designated solid hazardous waste container, avoiding the creation of dust.
-
Contaminated Materials: Place all items that have come into direct contact with this compound into the solid hazardous waste container.
-
Liquid Solutions: Pour this compound solutions into the designated liquid hazardous waste container.
-
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly sealed.
-
Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Professional waste disposal services will ensure that the chemical is managed in an environmentally responsible manner.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Psma-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Psma-IN-3, a precursor for a fluorine-18 (B77423) (¹⁸F) labeled radioligand. The following procedural guidance addresses personal protective equipment (PPE), operational plans, and disposal protocols to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly after radiolabeling with ¹⁸F, a comprehensive approach to personal protection is critical. This involves safeguarding against both chemical and radiological hazards. The recommended PPE is detailed in the table below.
| PPE Component | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from chemical splashes. |
| Gloves | Double-gloving with nitrile gloves | Provides protection against chemical exposure and radiological contamination. Change gloves frequently. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from chemical splashes and potential radioactive particles. |
| Dosimetry | Whole-body and ring dosimeters | Monitors radiation exposure to the body and extremities. |
| Shielding | Lead or tungsten syringe shields and vial shields | Reduces radiation dose when handling vials and syringes containing ¹⁸F-Psma-IN-3. |
| Fume Hood | Certified chemical fume hood with adequate airflow | Contains volatile chemicals and prevents inhalation of radioactive aerosols. |
Operational Plan for Handling ¹⁸F-Labeled this compound
A systematic workflow is essential to maintain safety and experimental integrity. The following diagram and steps outline the recommended procedure for working with ¹⁸F-labeled this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling radioactive materials. This area should be clearly marked with radiation warning signs.
-
Cover work surfaces with absorbent, plastic-backed paper.
-
Don all required PPE as listed in the table above. Ensure dosimeters are properly placed.
-
Assemble all necessary equipment, including vials, syringes, shielding, and a calibrated radiation survey meter.
-
-
Handling ¹⁸F-Psma-IN-3:
-
Conduct all procedures involving the radiolabeled compound within a certified chemical fume hood.
-
Always use appropriate shielding for vials and syringes containing the ¹⁸F-labeled product to minimize radiation exposure.
-
Handle the material deliberately and carefully to prevent spills.
-
Use a survey meter to monitor the work area for contamination during and after the procedure.
-
-
Post-Procedure Cleanup:
-
Decontaminate all work surfaces and equipment used during the experiment.
-
Carefully remove PPE, starting with the outer pair of gloves, and dispose of it in the designated radioactive waste container.
-
Wash hands thoroughly after removing all PPE.
-
Conduct a final survey of the work area and yourself to ensure no contamination is present.
-
Disposal Plan
Proper waste management is a critical component of laboratory safety when working with radiochemicals.
Chemical Waste:
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the similar compound PSMA-617 indicates it is harmful if swallowed and very toxic to aquatic life.[1] Therefore, non-radioactive chemical waste associated with this compound should be collected in a designated, sealed container and disposed of as hazardous chemical waste according to your institution's guidelines.
Radioactive Waste:
Fluorine-18 has a short half-life of approximately 109.8 minutes. This allows for the decay-in-storage of radioactive waste.
-
Segregation: All solid and liquid waste contaminated with ¹⁸F-Psma-IN-3 must be segregated into designated radioactive waste containers. These containers should be clearly labeled with the radioisotope, date, and responsible user.
-
Decay-in-Storage: Store the radioactive waste in a secure, shielded location for a minimum of 10 half-lives (approximately 24 hours for ¹⁸F). This allows the radioactivity to decay to background levels.
-
Final Disposal: After the decay period, survey the waste with a radiation meter to confirm it is at background level. Once confirmed, the waste can be disposed of as non-radioactive waste. Liquid waste that is chemically non-hazardous can be disposed of down the sanitary sewer, while solid waste can be placed in the regular trash. Ensure all radiation symbols are defaced or removed before final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
